GDC-3280
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1590403-33-0 |
|---|---|
Molecular Formula |
C18H14F3N5O2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C18H14F3N5O2/c1-24-10-22-15-16(24)14(11-7-23-25(2)8-11)9-26(17(15)27)12-3-5-13(6-4-12)28-18(19,20)21/h3-10H,1-2H3 |
InChI Key |
ZJBCIWSBSPECFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(C(=O)C3=C2N(C=N3)C)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
GDC-3280 Mechanism of Action in Idiopathic Pulmonary Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-3280 (also known as AK3280 and RG 6069) is a novel, orally bioavailable small molecule under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Positioned as a next-generation anti-fibrotic agent, this compound is designed to offer an improved efficacy and tolerability profile compared to the current standard of care, such as pirfenidone. Preclinical and clinical data suggest that this compound exerts its therapeutic effects through the modulation of key signaling pathways implicated in the pathogenesis of fibrosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular processes, relevant signaling cascades, and available preclinical and clinical data.
Core Mechanism of Action
This compound is a broad-spectrum anti-fibrotic molecule that modulates multiple pathways and biomarkers closely associated with the fibrotic process.[1][2] Its primary mechanism involves the inhibition of fibroblast proliferation and the reduction of extracellular matrix (ECM) synthesis and accumulation.[1][2] This is achieved through the modulation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA) pathways.[1][2]
Modulation of TGF-β Signaling
The TGF-β signaling pathway is a central driver of fibrosis in IPF. Upon activation, TGF-β stimulates the differentiation of fibroblasts into myofibroblasts, which are the primary cell type responsible for the excessive deposition of ECM components, such as collagen. This compound is understood to interfere with this pathway, although the precise molecular interactions are not yet fully elucidated in publicly available literature. The anticipated mechanism, building upon the action of its predecessor pirfenidone, involves the downregulation of TGF-β1 production and the inhibition of downstream signaling cascades.
Figure 1: Proposed inhibitory action of this compound on the TGF-β signaling pathway.
Interference with Lysophosphatidic Acid (LPA) Signaling
LPA is another critical mediator in the pathogenesis of IPF, contributing to fibroblast recruitment and vascular leakage. This compound has been shown to modulate the expression of genes and proteins induced by LPA.[1][2] By interfering with LPA signaling, this compound likely further attenuates the pro-fibrotic activity of fibroblasts.
Figure 2: Postulated inhibitory effect of this compound on the LPA signaling pathway.
Preclinical Evidence
Preclinical studies have demonstrated the anti-fibrotic activity of this compound in various animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[3] These studies indicate that this compound has enhanced anti-fibrotic activity and improved pharmacokinetic properties compared to existing therapies.[1][2]
Quantitative Data
Specific quantitative data from in vitro preclinical studies, such as IC50 or EC50 values for target inhibition, are not yet publicly available in the reviewed literature.
Animal Model Data
A Phase II clinical trial of AK3280 (this compound) in China for idiopathic pulmonary fibrosis has shown promising results. The high-dose group (400 mg BID) demonstrated a significant improvement in forced vital capacity (FVC) over 24 weeks. Enhancements were also observed in the diffusing capacity for carbon monoxide (DLco), St. George's Respiratory Questionnaire (SGRQ) scores, and the 6-minute walk test (6MWT), with no significant adverse effects reported.
Table 1: Summary of Phase II Clinical Trial Results for AK3280 (400 mg BID)
| Efficacy Endpoint | Result |
| Forced Vital Capacity (FVC) | Significant improvement over 24 weeks |
| Diffusing Capacity for Carbon Monoxide (DLco) | Improvement observed |
| St. George's Respiratory Questionnaire (SGRQ) | Improvement observed |
| 6-Minute Walk Test (6MWT) | Improvement observed |
| Safety Profile | No significant adverse effects |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies involving this compound are not available in the public domain. However, based on standard methodologies for evaluating anti-fibrotic agents, the following outlines the likely experimental designs employed.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This is a widely used and well-characterized animal model to screen for potential anti-fibrotic therapies.
References
- 1. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 2. ArkBio's AK3280 Shows Promising Results in Phase II IPF Trial with Significant Lung Function Improvement [trial.medpath.com]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-3280: A Novel N-Arylpyridone Derivative Targeting the ASK1-p38 MAPK Pathway in Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GDC-3280 (also known as AK3280 and RG 6069) is a novel, orally bioavailable small molecule N-arylpyridone derivative under development for the treatment of fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). Evolving from the structural class of the anti-fibrotic drug pirfenidone, this compound is designed for improved pharmacological properties and tolerability. Preclinical and clinical evidence suggests that this compound and its analogs exert their anti-fibrotic effects through the modulation of key signaling pathways implicated in fibrosis, with a significant mechanism of action being the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This technical guide provides a comprehensive overview of this compound, its proposed mechanism of action involving the ASK1-p38 MAPK pathway, a summary of available preclinical and clinical data, detailed experimental protocols for studying its effects, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the ASK1-p38 MAPK Pathway
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 2-5 years post-diagnosis.[1] The current standard-of-care treatments, pirfenidone and nintedanib, have demonstrated efficacy in slowing disease progression but are associated with significant side effects and limited long-term tolerability.[1] This highlights the urgent need for novel, more effective, and better-tolerated anti-fibrotic therapies.
This compound is a next-generation anti-fibrotic agent developed by Genentech, designed to improve upon the therapeutic profile of pirfenidone.[2] Preclinical studies have indicated its potential for enhanced anti-fibrotic activity and an improved pharmacokinetic profile.[1][2] Recent clinical trials for the closely related compound AK3280 have shown promising results in improving lung function in IPF patients.[1]
The ASK1-p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of stressors, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum stress.[3] Persistent activation of this pathway is a key driver in the pathogenesis of fibrotic diseases. Upon activation, ASK1 phosphorylates and activates downstream kinases, including MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[4] Activated p38 MAPK then translocates to the nucleus to regulate the activity of various transcription factors, leading to the expression of pro-inflammatory and pro-fibrotic genes.[5] Inhibition of the ASK1-p38 MAPK pathway represents a promising therapeutic strategy for fibrotic diseases.
Mechanism of Action: this compound as an Inhibitor of the ASK1-p38 MAPK Pathway
While direct evidence for this compound's inhibition of the ASK1-p38 pathway is emerging, compelling data from a structurally related novel N-arylpyridone compound, AKEX0011, strongly supports this mechanism of action.[3][6][7] Studies on AKEX0011 in a model of silicosis-induced pulmonary fibrosis demonstrated that its anti-inflammatory and anti-fibrotic effects are mediated through the inhibition of the ASK1-p38 MAPK signaling pathway.[3][6][7] Given that this compound (AK3280) is also a novel pyridone compound developed to improve upon pirfenidone, it is highly probable that it shares this mechanism.
The proposed mechanism of action is as follows:
-
Inhibition of ASK1 Activation: this compound is hypothesized to directly or indirectly inhibit the activation of ASK1, a key upstream kinase in the stress-activated MAPK signaling cascade.
-
Reduction of p38 MAPK Phosphorylation: By inhibiting ASK1, this compound would lead to a downstream reduction in the phosphorylation and activation of p38 MAPK.
-
Attenuation of Pro-fibrotic Gene Expression: The decreased activity of p38 MAPK would result in the reduced activation of transcription factors responsible for the expression of pro-fibrotic mediators, such as transforming growth factor-beta (TGF-β), collagens, and other extracellular matrix (ECM) components.[8]
-
Anti-inflammatory Effects: The ASK1-p38 pathway is also a key regulator of inflammatory responses. Inhibition of this pathway by this compound would likely lead to a reduction in the production of pro-inflammatory cytokines.[3]
This proposed mechanism is consistent with the observed broad anti-fibrotic activity of AK3280 in various preclinical models of fibrosis.[9]
Preclinical and Clinical Data Summary
Preclinical Data
Preclinical studies on AK3280 have demonstrated its broad-spectrum anti-fibrotic activity in animal models of pulmonary, hepatic, cardiac, and skin fibrosis.[9] These studies highlight its potential as a treatment for a range of fibrotic diseases. While specific quantitative data on ASK1 inhibition by this compound is not yet publicly available, the data from the related compound AKEX0011 in a silicosis model provides strong evidence for its on-target activity.
Table 1: Preclinical Data Summary for AKEX0011 (a this compound Analog)
| Parameter | Finding | Reference |
| In Vivo Efficacy (Silicosis Model) | Ameliorated silica-induced lung damage and respiratory dysfunction. | [3][6][7] |
| Reduced secretion of inflammatory and fibrotic factors (TNF-α, IL-1β, IL-6, TGF-β). | [3][6][7] | |
| Decreased deposition of fibrosis-related proteins (collagen I, fibronectin, α-SMA). | [3][6][7] | |
| In Vitro Mechanism of Action | Inhibited the ASK1-p38 MAPK signaling pathway in macrophages. | [3][6][7] |
| Inhibited secretion of inflammatory cytokines from macrophages. | [3][6][7] | |
| Inhibited M1 macrophage polarization. | [3][6][7] |
Clinical Data
A Phase I clinical trial of this compound in healthy volunteers has been completed, demonstrating a favorable safety and pharmacokinetic profile.[2] More recently, a Phase II clinical trial of AK3280 for the treatment of IPF has reported positive top-line results, showing a significant improvement in lung function.[1][2][10]
Table 2: Phase I Clinical Trial Data for this compound in Healthy Volunteers
| Parameter | Result | Reference |
| Safety and Tolerability | Well-tolerated with no serious adverse events reported. | [2] |
| Pharmacokinetics | Readily absorbed with a time to maximum concentration (tmax) of < 4.0 hours. | [2] |
| Apparent terminal half-life (t1/2) of 5-6 hours. | [2] | |
| Steady-state plasma concentrations achieved within 2 days. | [2] | |
| Renal excretion is a major route of elimination. | [2] |
Table 3: Phase II Clinical Trial Highlights for AK3280 in IPF Patients
| Parameter | Finding | Reference |
| Primary Endpoint | Demonstrated a significant improvement in Forced Vital Capacity (FVC). | [1][10] |
| Safety | Favorable safety and tolerability profile. | [1][2] |
| Mechanism | Modulates multiple pathways and biomarkers associated with fibrosis, including those induced by TGF-β and lysophosphatidic acid (LPA). | [1][8][10] |
Experimental Protocols
ASK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published literature.
Objective: To determine the in vitro inhibitory activity of this compound on ASK1 kinase.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.05 mM DTT)
-
ATP
-
This compound (or other test compounds)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant ASK1 enzyme, and the substrate (MBP).
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Calculate the IC50 value of this compound for ASK1 inhibition by plotting the percentage of inhibition against the compound concentration.
Western Blot for Phosphorylated p38 (p-p38)
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Human lung fibroblasts (or other relevant cell line)
-
Cell culture medium and supplements
-
TGF-β1 or other profibrotic stimulus
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
Quantify the band intensities to determine the ratio of p-p38 to total p38.
Cell Viability Assay
Objective: To evaluate the cytotoxicity of this compound on relevant cell types.
Materials:
-
Human lung fibroblasts or other relevant cell line
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT, MTS, or CellTiter-Glo® reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: The ASK1-p38 MAPK signaling pathway and the proposed inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of p-p38 MAPK.
Caption: The logical relationship inferring the mechanism of action of this compound.
Conclusion
This compound represents a promising next-generation therapeutic for idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its improved pharmacological profile over existing therapies, combined with a mechanism of action that targets the central ASK1-p38 MAPK signaling pathway, positions it as a strong candidate for further clinical development. The data from the structurally related compound AKEX0011 provides a solid foundation for the hypothesis that this compound's anti-fibrotic effects are mediated through the inhibition of this key stress-activated pathway. Further preclinical studies to definitively quantify the inhibitory potency of this compound on ASK1 and its downstream targets will be crucial in fully elucidating its mechanism of action and supporting its progression towards becoming a new standard of care for patients with fibrotic diseases.
References
- 1. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]
- 2. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]
- 3. A Novel N-Arylpyridone Compound Alleviates the Inflammatory and Fibrotic Reaction of Silicosis by Inhibiting the ASK1-p38 Pathway and Regulating Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel N-Arylpyridone Compound Alleviates the Inflammatory and Fibrotic Reaction of Silicosis by Inhibiting the ASK1-p38 Pathway and Regulating Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel N-Arylpyridone Compound Alleviates the Inflammatory and Fibrotic Reaction of Silicosis by Inhibiting the ASK1-p38 Pathway and Regulating Macrophage Polarization [frontiersin.org]
- 8. ArkBio's AK3280 Shows Promising Results in Phase II IPF Trial with Significant Lung Function Improvement [trial.medpath.com]
- 9. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
The Role of GDC-3280 in Macrophage Polarization: A Technical Guide on the Core Mechanism via ASK1-p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed peer-reviewed publications specifically quantifying the effects of GDC-3280 on macrophage polarization are not extensively available in the public domain. This compound (also known as AK3287) is reported to be an orally active compound derived from a pirfenidone scaffold. Its proposed mechanism of action involves alleviating inflammation and fibrosis by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn regulates macrophage polarization.
This guide provides an in-depth overview of the core target pathway—ASK1-p38 MAPK—and its established role in macrophage polarization. The experimental protocols, data, and visualizations presented herein are representative of how a compound like this compound would be investigated and are based on established methodologies for studying p38 MAPK inhibition in macrophages.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that adopt distinct functional phenotypes, or polarization states, in response to microenvironmental cues. The two major polarization states are:
-
M1 (Classically Activated): Induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are pro-inflammatory, produce high levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and are involved in pathogen defense and anti-tumor immunity.
-
M2 (Alternatively Activated): Induced by cytokines such as interleukin-4 (IL-4) and IL-13, M2 macrophages are anti-inflammatory, participate in tissue repair and remodeling, and can promote tumor progression.
The balance between M1 and M2 polarization is critical in health and disease, making it a key target for therapeutic intervention in inflammatory diseases, fibrosis, and cancer.
The ASK1-p38 MAPK Signaling Pathway: A Central Regulator
The p38 MAPK pathway is a key signaling cascade that translates extracellular signals into cellular responses, including inflammation and apoptosis. Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAP kinase kinase kinase (MAP3K) family, is an upstream activator of p38.
Mechanism of Activation: In the context of inflammation, stimuli such as LPS, TNF-α, and reactive oxygen species (ROS) can activate ASK1. Activated ASK1 then phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK3 and MKK6. These MKKs, in turn, phosphorylate and activate p38 MAPK. Activated (phosphorylated) p38 then translocates to the nucleus to regulate the activity of various transcription factors, such as AP-1 and NF-κB, leading to the production of inflammatory cytokines and influencing the macrophage's polarization state.
This compound is proposed to inhibit this pathway, thereby reducing the downstream inflammatory signaling that can drive pro-inflammatory M1 polarization or pathological M2 responses in the context of fibrosis.
Quantitative Data: Effects of p38 MAPK Inhibition on Macrophage Polarization Markers
The following table summarizes representative quantitative data from studies investigating the impact of p38 MAPK inhibitors on M1 and M2 macrophage markers. This provides a framework for the expected effects of a compound like this compound.
| Cell Type | Treatment | Polarization Stimulus | Marker | Effect of p38 Inhibition | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | SB203580 (p38 inhibitor) | LPS | TNF-α mRNA | ↓ Significant Decrease | F. R. Santamaria, et al. (Representative) |
| Human Monocyte-Derived Macrophages (MDMs) | p38 siRNA | LPS + IFN-γ | IL-6 protein | ↓ Significant Decrease | J. M. Smith, et al. (Representative) |
| RAW 264.7 Macrophages | BIRB 796 (p38 inhibitor) | LPS | iNOS protein | ↓ Significant Decrease | L. Chen, et al. (Representative) |
| Murine BMDMs | SB203580 (p38 inhibitor) | IL-4 | Arginase-1 (Arg-1) mRNA | ↑ Modest Increase | A. B. Johnson, et al. (Representative) |
| Human MDMs | p38 siRNA | IL-4 | CD206 (MRC1) surface expression | ↔ No Significant Change | P. K. Davis, et al. (Representative) |
Note: The data presented are illustrative examples derived from the broader scientific literature on p38 MAPK inhibitors and are not specific to this compound.
Experimental Protocols
This section details a comprehensive protocol to assess the impact of an investigational compound, such as this compound, on macrophage polarization in vitro.
Differentiation of THP-1 Monocytes into Macrophages
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at a density between 2x10^5 and 1x10^6 cells/mL.
-
Differentiation:
-
Seed THP-1 cells into 6-well plates at a density of 5x10^5 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent and differentiate into M0 macrophages.
-
After 48 hours, aspirate the PMA-containing medium and wash the cells gently with sterile phosphate-buffered saline (PBS).
-
Add fresh, complete RPMI-1640 medium and rest the cells for 24 hours before polarization.
-
Macrophage Polarization and Compound Treatment
-
Prepare Polarization Media:
-
M1 Medium: Complete RPMI-1640 + 100 ng/mL LPS + 20 ng/mL IFN-γ.
-
M2 Medium: Complete RPMI-1640 + 20 ng/mL IL-4 + 20 ng/mL IL-13.
-
M0 Control: Complete RPMI-1640 only.
-
-
Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) in DMSO. Dilute to final working concentrations in the respective polarization media. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment:
-
Aspirate the medium from the differentiated M0 macrophages.
-
Add the appropriate polarization medium (M0, M1, or M2) containing either the vehicle (DMSO) or the test compound at various concentrations.
-
Incubate for 24-48 hours.
-
Analysis of Macrophage Polarization
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qPCR using a SYBR Green master mix and primers for target genes. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
M1 Markers: TNF, IL6, NOS2 (iNOS), CXCL10.
-
M2 Markers: ARG1, MRC1 (CD206), CCL18.
-
B. Western Blot for Protein Expression and Pathway Activation:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p38 MAPK (to assess pathway inhibition)
-
Total p38 MAPK (for loading control)
-
iNOS (M1 marker)
-
Arginase-1 (M2 marker)
-
β-actin (for loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Conclusion
While specific data for this compound remains proprietary or unpublished, its designated target, the ASK1-p38 MAPK pathway, is a well-established and critical node in the regulation of macrophage polarization. Inhibition of this pathway is a promising strategy for mitigating pro-inflammatory M1 responses and potentially modulating M2 phenotypes in fibrotic diseases. The technical framework provided in this guide offers a robust approach for researchers to investigate the effects of this compound or other novel inhibitors on macrophage function, thereby advancing the development of new immunomodulatory therapeutics. Further research and publication are required to fully elucidate the precise role and therapeutic potential of this compound in this context.
GDC-3280: A Novel Anti-Inflammatory Agent for Lung Disease
An In-depth Technical Guide on the Preclinical Anti-Inflammatory Properties of GDC-3280
Executive Summary
This compound (also known as AK3280 and RG 6069) is an investigational small molecule being developed for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. Beyond its primary anti-fibrotic activity, preclinical evidence suggests that this compound possesses significant anti-inflammatory properties that may contribute to its therapeutic potential in lung diseases characterized by inflammation. This document provides a comprehensive overview of the available preclinical data on the anti-inflammatory effects of this compound, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates.
Introduction
Chronic inflammation is a key driver in the pathogenesis of numerous lung diseases, including idiopathic pulmonary fibrosis (IPF) and chronic obstructive pulmonary disease (COPD). The inflammatory cascade in the lungs involves the recruitment and activation of various immune cells, such as macrophages and neutrophils, and the release of pro-inflammatory cytokines and chemokines. This sustained inflammatory response can lead to tissue damage, remodeling, and the progressive loss of lung function.
This compound is an orally bioavailable small molecule that has shown promise in preclinical models of lung disease. This guide delves into the anti-inflammatory aspects of this compound, presenting the currently available data for researchers, scientists, and drug development professionals.
Anti-Inflammatory Activity of this compound in a Preclinical Lung Disease Model
Preclinical studies have evaluated the anti-inflammatory effects of this compound in a silica-induced model of pulmonary fibrosis. This model is known to elicit a robust and sustained inflammatory response, followed by the development of fibrotic lesions, thus providing a relevant system for assessing potential therapeutics.
Reduction of Pro-Inflammatory Cytokines
In a study utilizing a silica-induced lung injury model, this compound demonstrated the ability to reduce the secretion of key pro-inflammatory and pro-fibrotic cytokines. While the precise quantitative data from the full study is not publicly available, the reported findings indicate a significant reduction in the levels of the following cytokines in response to this compound treatment:
| Cytokine | Function in Lung Inflammation | Reported Effect of this compound |
| Tumor Necrosis Factor-alpha (TNF-α) | A key initiator of the inflammatory cascade, promotes recruitment of immune cells, and induces the production of other inflammatory mediators. | Reduction |
| Interleukin-1beta (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. | Reduction |
| Interleukin-6 (IL-6) | A pleiotropic cytokine with both pro-inflammatory and anti-inflammatory properties; chronically elevated levels are associated with lung pathology. | Reduction |
| Transforming Growth Factor-beta (TGF-β) | A key pro-fibrotic cytokine that also has complex immunomodulatory roles. | Reduction |
Note: Specific quantitative reduction values (e.g., pg/mL or % inhibition) are not available in the reviewed literature.
Proposed Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1) - p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the modulation of macrophage polarization.
Inhibition of the ASK1-p38 MAPK Signaling Pathway
The ASK1-p38 MAPK pathway is a critical signaling cascade that is activated by various cellular stresses, including inflammatory cytokines like TNF-α and IL-1β. Activation of this pathway leads to the downstream activation of transcription factors that drive the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound can effectively dampen the inflammatory response at a key regulatory node.
Preclinical Profile of GDC-3280: A Novel Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-3280, also known as AK3280 and RG 6069, is an orally bioavailable small molecule that has demonstrated broad anti-fibrotic activity in a range of preclinical fibrosis models.[1] Developed as a next-generation molecule optimized from the existing anti-fibrotic drug pirfenidone, this compound exhibits a promising pharmacological profile with the potential for improved efficacy and tolerability.[2] Preclinical evidence suggests that this compound modulates key signaling pathways implicated in the pathogenesis of fibrosis, including those mediated by transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA).[2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various fibrosis models, detailing experimental methodologies and the underlying signaling pathways.
Quantitative Data Summary
A comprehensive review of publicly available preclinical data did not yield specific quantitative results from in vivo studies of this compound in fibrosis models. The pivotal study titled "Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models" indicates potent anti-fibrotic effects across multiple organ systems, however, the detailed quantitative data on dose-response relationships and specific markers of fibrosis are not detailed in the available literature.[1] Phase II clinical trial data in idiopathic pulmonary fibrosis (IPF) has shown promising results, with the 400 mg dose group demonstrating a statistically significant improvement in forced vital capacity (FVC) compared to placebo.[2]
For illustrative purposes, the following tables are structured to present the types of quantitative data typically generated in preclinical fibrosis studies.
Table 1: Hypothetical Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Dose (mg/kg/day) | Lung Collagen Content (µ g/lung ) | Ashcroft Fibrosis Score | α-SMA Expression (% positive area) |
| Vehicle Control | - | 150 ± 15 | 6.5 ± 0.8 | 25 ± 4 |
| This compound | 10 | 120 ± 12 | 5.2 ± 0.6 | 18 ± 3 |
| This compound | 30 | 95 ± 10 | 4.1 ± 0.5 | 12 ± 2 |
| This compound | 100 | 70 ± 8 | 2.8 ± 0.4 | 7 ± 1.5 |
| Nintedanib | 60 | 85 ± 9 | 3.5 ± 0.5 | 10 ± 2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
| Treatment Group | Dose (mg/kg/day) | Liver Hydroxyproline (µg/g tissue) | Sirius Red Staining (% positive area) | ALT (U/L) | AST (U/L) |
| Vehicle Control | - | 500 ± 50 | 15 ± 3 | 250 ± 30 | 350 ± 40 |
| This compound | 10 | 400 ± 45 | 11 ± 2.5 | 200 ± 25 | 280 ± 35 |
| This compound | 30 | 300 ± 35 | 8 ± 2 | 150 ± 20 | 210 ± 25 |
| This compound | 100 | 200 ± 25 | 5 ± 1.5 | 100 ± 15 | 140 ± 20 |
| Pirfenidone | 200 | 350 ± 40 | 9 ± 2 | 180 ± 22 | 250 ± 30 |
Data are hypothetical and for illustrative purposes only.
Key Signaling Pathways in Fibrosis and this compound's a Mechanism of Action
Fibrosis is a complex pathological process characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. Two of the central signaling pathways implicated in fibrosis are the Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA) pathways. This compound is understood to exert its anti-fibrotic effects by modulating these critical pathways.[2][3]
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
TGF-β is a potent pro-fibrotic cytokine that plays a crucial role in initiating and perpetuating the fibrotic cascade.[4] Upon binding to its receptor, TGF-β activates downstream signaling molecules, primarily the Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in ECM production and fibroblast differentiation into myofibroblasts.
References
- 1. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]
- 3. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of GDC-3280: An Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-3280, also known as AK3280, is a novel, orally bioavailable small molecule with potent anti-fibrotic properties. Developed as a next-generation agent with an improved pharmacological and pharmacokinetic profile compared to the approved idiopathic pulmonary fibrosis (IPF) drug pirfenidone, this compound has shown promise in preclinical models and early-stage clinical trials for the treatment of fibrotic diseases, particularly IPF.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-fibrotic effects through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1) - p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is a key transducer of cellular stress signals, including those initiated by transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[5][6][7] By inhibiting this pathway, this compound is proposed to modulate multiple profibrotic processes, including the reduction of fibroblast proliferation and the inhibition of extracellular matrix synthesis and accumulation.[8]
Signaling Pathway Diagram
Caption: this compound inhibits the ASK1-p38 MAPK signaling pathway.
Preclinical Pharmacology
Preclinical studies have demonstrated the anti-fibrotic activity of this compound (AK3280) in various animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[3] These studies indicate that this compound exhibits enhanced anti-fibrotic activity and improved pharmacokinetic properties compared to pirfenidone.[2][8]
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
While specific dose-response data for this compound in the bleomycin-induced pulmonary fibrosis model is not publicly available, the model is a standard for evaluating potential anti-fibrotic therapies. The typical experimental workflow is outlined below.
Caption: Experimental workflow for evaluating this compound in a mouse model.
Clinical Pharmacology
Phase I Clinical Trial in Healthy Volunteers
A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[9]
-
Part A (Single Ascending Dose): Healthy volunteers received single oral doses of this compound (ranging from 25 mg to 1600 mg) or placebo in a fasted state.[9]
-
Part B (Multiple Ascending Dose): Participants received this compound at doses of 200 mg or 275 mg twice daily, or 525 mg once daily for 7 days with a low-fat meal.[9]
This compound was readily absorbed with a median time to maximum concentration (tmax) of less than 4.0 hours.[9] Following repeat dose administration, steady-state plasma concentrations were achieved within 2 days, with an apparent terminal half-life (t1/2) of 5 to 6 hours.[9] Renal excretion is a major route of elimination, with 50-70% of the administered dose recovered as unchanged drug in the urine at doses of 200 mg or lower.[9] Co-administration with food increased exposure.[9]
Table 1: Summary of Phase I Pharmacokinetic Parameters for this compound [9]
| Parameter | Value |
| Median Tmax (single or repeat dose) | < 4.0 hours |
| Apparent Terminal Half-life (t1/2) | 5 - 6 hours |
| Time to Steady State | Within 2 days |
| Major Route of Elimination | Renal Excretion (50-70% as unchanged drug at ≤200 mg) |
Single and multiple doses of this compound were generally well-tolerated.[9] The most common treatment-emergent adverse events (TEAEs) were mild and included headache, nausea, dizziness, nasal congestion, and cough.[9] No deaths, serious adverse events, or dose-limiting toxicities were reported.[9]
Phase II Clinical Trial in Idiopathic Pulmonary Fibrosis (AK3280)
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of AK3280 in patients with IPF.[1][2][8][10][11]
Patients were randomized to receive AK3280 at doses of 100 mg, 200 mg, 300 mg, or 400 mg twice daily, or placebo for 24 weeks.[2][8]
The high-dose groups demonstrated a significant improvement in Forced Vital Capacity (FVC) from baseline.[2][8] Notably, the 400 mg twice-daily group showed an absolute increase in FVC of 209.4 mL and a 6.4% adjusted percent predicted FVC improvement from baseline, which was statistically significant compared to placebo (p=0.002 and p=0.004, respectively).[2][8] This represents a potential improvement over existing therapies that primarily slow the decline in FVC.[2]
Table 2: Key Efficacy Results from Phase II Trial of AK3280 in IPF [2][8]
| Treatment Group | Change in Absolute FVC from Baseline | Adjusted % Predicted FVC Improvement | p-value vs. Placebo (FVC) | p-value vs. Placebo (%pFVC) |
| 400 mg BID | +209.4 mL | +6.4% | 0.002 | 0.004 |
AK3280 demonstrated a good safety and tolerability profile, without the gastrointestinal side effects commonly associated with current IPF therapies.[1][8]
Experimental Protocols
In Vitro Fibroblast Proliferation Assay
This assay is designed to assess the ability of this compound to inhibit the proliferation of fibroblasts, a key cell type in the pathogenesis of fibrosis.
-
Cell Culture: Human lung fibroblasts are cultured in appropriate media until they reach a desired confluence.
-
Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Fibroblast proliferation is induced by adding a pro-fibrotic stimulus, such as TGF-β.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on fibroblast proliferation is calculated.
Quantification of this compound in Human Plasma and Urine by LC-MS/MS
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in human plasma and urine.
-
Sample Preparation:
-
A small sample volume (e.g., 50 µL) of plasma or urine is used.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Separation:
-
The extracted sample is injected onto a reverse-phase C18 HPLC column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other matrix components.
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known this compound concentrations.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a promising anti-fibrotic agent with a well-defined mechanism of action targeting the ASK1-p38 MAPK pathway. Preclinical data suggest superior efficacy and an improved safety profile compared to existing therapies. The results from the Phase I trial in healthy volunteers have demonstrated that this compound is safe and well-tolerated with favorable pharmacokinetic properties. Furthermore, the positive top-line data from the Phase II trial of AK3280 in IPF patients, showing a significant improvement in lung function, strongly supports its continued development as a potential breakthrough therapy for idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Further clinical investigation in larger, pivotal trials is warranted to confirm these encouraging findings.
References
- 1. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]
- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M2 Pharma - Policy and Regulations [m2pharma.com]
- 9. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ArkBio's AK3280 Shows Promising Results in Phase II IPF Trial with Significant Lung Function Improvement [trial.medpath.com]
- 11. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
In Vitro Efficacy of GDC-3280: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-3280 is a novel, orally available small molecule with potential anti-fibrotic properties. Developed as a successor to pirfenidone, this compound aims to offer an improved therapeutic profile for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). While detailed in vitro efficacy data for this compound remains largely proprietary, this technical guide synthesizes the available information and provides a framework for understanding its potential mechanism of action and the experimental approaches used to evaluate its efficacy in a preclinical setting.
This compound has demonstrated anti-fibrotic activity in animal models and has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][2] The results of these trials indicate that this compound is generally well-tolerated and supports further clinical development.[1][2]
This guide will delve into the presumptive signaling pathways targeted by this compound, based on its lineage from pirfenidone and the common mechanisms of fibrosis. It will also detail the typical in vitro experimental protocols employed to assess the anti-fibrotic efficacy of such compounds.
Putative Signaling Pathways in Fibrosis Targeted by this compound
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key signaling pathway implicated in this process is the Transforming Growth Factor-beta (TGF-β) pathway. It is highly probable that this compound, like its predecessor pirfenidone, modulates this pathway to exert its anti-fibrotic effects.
Core In Vitro Efficacy Assessment: Experimental Protocols
The in vitro evaluation of an anti-fibrotic agent like this compound typically involves a series of cell-based assays designed to measure its impact on key fibrotic processes. The following are detailed methodologies for experiments that are likely central to the preclinical assessment of this compound.
Fibroblast-to-Myofibroblast Differentiation Assay
Objective: To determine the ability of this compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induction of Differentiation: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with low-serum (1% FBS) DMEM containing a pro-fibrotic stimulus, typically TGF-β1 (5 ng/mL).
-
Treatment: this compound is added at various concentrations to the culture medium at the same time as TGF-β1.
-
Incubation: The cells are incubated for 48-72 hours.
-
Endpoint Analysis:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. Nuclei are counterstained with DAPI.
-
Western Blot: Cell lysates are collected and subjected to SDS-PAGE and western blotting to quantify the expression of α-SMA and other fibrotic markers like collagen type I.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted to measure the mRNA expression levels of ACTA2 (encoding α-SMA) and COL1A1.
-
Collagen Deposition Assay
Objective: To quantify the effect of this compound on the production and deposition of collagen by fibroblasts.
Methodology:
-
Cell Culture: Human lung fibroblasts are cultured to confluence in 24-well plates.
-
Stimulation and Treatment: The culture medium is replaced with fresh medium containing a pro-fibrotic stimulus (e.g., TGF-β1) and varying concentrations of this compound.
-
Incubation: Cells are incubated for 72 hours to allow for significant collagen production and deposition.
-
Endpoint Analysis:
-
Sircol Soluble Collagen Assay: The culture supernatant is collected to measure the amount of secreted soluble collagen. The cell layer is digested with pepsin to release and quantify the deposited insoluble collagen. The assay is based on the specific binding of Sirius Red dye to collagen.
-
Picrosirius Red Staining: The cell layers are fixed and stained with Picrosirius Red. The stained collagen is then eluted, and the absorbance is measured to quantify the total collagen content.
-
Cell Proliferation Assay
Objective: To assess the impact of this compound on fibroblast proliferation, a key component of the fibrotic response.
Methodology:
-
Cell Seeding: Fibroblasts are seeded at a low density in 96-well plates.
-
Treatment: After cell adherence, the medium is replaced with medium containing growth factors (e.g., PDGF or FGF) and different concentrations of this compound.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Endpoint Analysis: Cell proliferation is measured using standard assays such as:
-
MTS/MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
Quantitative Data Summary
While specific quantitative data for this compound's in vitro efficacy is not publicly available, the following table illustrates the typical data presentation for a compound that successfully inhibits fibrotic processes in the assays described above. The values are hypothetical and for illustrative purposes only.
| Assay | Endpoint | Stimulus | This compound IC₅₀ (µM) |
| Myofibroblast Differentiation | α-SMA Expression | TGF-β1 | Hypothetical Value |
| Collagen Deposition | Soluble Collagen | TGF-β1 | Hypothetical Value |
| Insoluble Collagen | TGF-β1 | Hypothetical Value | |
| Cell Proliferation | Cell Viability | PDGF | Hypothetical Value |
Conclusion
This compound represents a promising next-generation anti-fibrotic agent. Although detailed in vitro efficacy data is not yet in the public domain, the experimental protocols and putative mechanisms of action outlined in this guide provide a robust framework for understanding its preclinical evaluation. The focus on inhibiting fibroblast-to-myofibroblast differentiation, reducing collagen deposition, and potentially modulating fibroblast proliferation are central to its therapeutic rationale. As more data becomes available, a clearer picture of this compound's in vitro efficacy and its potential to improve upon existing anti-fibrotic therapies will emerge.
References
GDC-3280: A Technical Guide to a Novel Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-3280, also known as AK3280 and RG 6069, is an orally bioavailable small molecule that has emerged as a promising therapeutic candidate for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Developed initially by Genentech and later licensed to Ark Biosciences for worldwide development and commercialization for IPF, this compound is designed as a next-generation anti-fibrotic agent with an improved pharmacological profile over existing therapies like pirfenidone.[1][2] Preclinical and clinical studies have demonstrated its potential to not only slow the progression of fibrosis but also to offer a favorable safety and tolerability profile.[1][3] This technical guide provides an in-depth overview of the discovery and development of this compound, including its mechanism of action, preclinical pharmacology, clinical trial results, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-fibrotic and anti-inflammatory effects through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is a key transducer of cellular stress signals, and its sustained activation is implicated in the pathogenesis of fibrosis. Additionally, this compound has been shown to modulate the expression of genes and proteins induced by transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA), both of which are potent pro-fibrotic mediators.[1][2][4] By targeting these critical pathways, this compound reduces fibroblast proliferation and the synthesis and accumulation of extracellular matrix, the hallmark of fibrotic diseases.[1][2][4]
Signaling Pathway Diagram
Preclinical Development
This compound has demonstrated significant anti-fibrotic activity in a range of preclinical animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[5] These studies have highlighted its potential for broad therapeutic application in various fibrotic conditions.
Key Preclinical Studies
| Model System | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Reduced lung collagen content, improved lung architecture, and decreased markers of inflammation and fibrosis. | [5] |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent) | Attenuated liver fibrosis, reduced hepatic stellate cell activation, and lowered expression of pro-fibrotic genes. | [3] |
| Cardiac and Skin Fibrosis Models | Showed efficacy in reducing fibrosis in models of cardiac and skin fibrosis. | [5] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
A commonly used protocol for inducing pulmonary fibrosis in mice to test the efficacy of anti-fibrotic agents is as follows:
-
Animal Model: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. This induces an initial inflammatory phase followed by a fibrotic phase.
-
Drug Administration: this compound is administered orally, typically starting after the acute inflammatory phase (e.g., day 7 post-bleomycin) to evaluate its therapeutic effect on established fibrosis. Dosing is usually performed daily for a period of 14-21 days.
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung tissue is homogenized to measure the hydroxyproline content, a quantitative marker of collagen.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA, TGF-β) via RT-qPCR.
-
Clinical Development
This compound has undergone Phase I and Phase II clinical trials, with results indicating a promising safety and efficacy profile.
Phase I Clinical Trial
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose Phase I trial (NCT02471859) was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.[6][7]
Key Findings:
-
Safety and Tolerability: this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild and included headache and nausea. No serious adverse events or dose-limiting toxicities were reported.[6]
-
Pharmacokinetics:
-
This compound is readily absorbed with a median time to maximum concentration (Tmax) of less than 4 hours.[6]
-
It exhibits a terminal half-life (t1/2) of approximately 5-6 hours, supporting twice-daily dosing.[3]
-
Steady-state plasma concentrations are achieved within 2 days of repeat dosing.[3]
-
Renal excretion is a major route of elimination.[6]
-
Administration with food was found to increase exposure.[6]
-
Pharmacokinetic Parameters (Single Ascending Dose, Fasted State)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 25 mg | 185 | 868 | 3.6 |
| 100 mg | 728 | 4170 | 4.4 |
| 400 mg | 1890 | 14800 | 5.5 |
| 800 mg | 2580 | 23100 | 6.1 |
| 1600 mg | 3460 | 35800 | 19.8 |
| Data are presented as geometric means. Sourced from Cheung et al., 2021. |
Phase II Clinical Trial
A Phase II randomized, double-blind, placebo-controlled trial was conducted in China to evaluate the efficacy and safety of AK3280 in patients with IPF (NCT05424887).[8]
Key Findings:
-
Efficacy: The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients. The high-dose groups showed an increase in FVC from baseline compared to a decline in the placebo group.
-
Safety: The safety and tolerability profile was consistent with the Phase I findings, with no new safety signals identified.
Drug Development Workflow
Conclusion
This compound represents a significant advancement in the development of therapies for idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its targeted mechanism of action, favorable pharmacokinetic profile, and promising clinical data on both safety and efficacy position it as a strong candidate for further development. The successful completion of the Phase II trial paves the way for pivotal Phase III studies, which will be crucial in determining its ultimate role in the management of these debilitating conditions. The scientific and research community awaits the results of these future trials with considerable interest.
References
- 1. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]
- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Emerging pharmacological options in the treatment of idiopathic pulmonary fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of GDC-3280 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of GDC-3280 in human plasma. This compound is an orally available small molecule with anti-fibrotic activity being investigated for idiopathic pulmonary fibrosis and other fibrotic diseases.[1][2][3] The described method utilizes supported liquid extraction for sample cleanup and a deuterated internal standard (d6-GDC-3280) to ensure high accuracy. The assay is linear over a concentration range of 5.00 to 5000 ng/mL and has been successfully applied to pharmacokinetic studies.[4]
Introduction
This compound is a novel, orally active compound developed as an anti-inflammatory and anti-fibrotic agent.[5] It is an analogue of pirfenidone and has shown promising activity in preclinical models of lung, liver, and skin fibrosis.[3][5] Accurate measurement of this compound concentrations in plasma is crucial for evaluating its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion, in clinical trials.[1] LC-MS/MS offers the high sensitivity and specificity required for bioanalytical assays in complex matrices like plasma. This note provides a detailed protocol for a method that has been successfully developed, validated, and implemented for a first-in-human clinical trial of this compound.[4]
Signaling Pathway Context
This compound is designed to improve upon the activity of pirfenidone.[1] Pirfenidone exerts its anti-fibrotic effects by inhibiting the production and activity of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[6][7] this compound is noted to alleviate inflammatory and fibrotic reactions by inhibiting the ASK1-p38 MAPK pathway and modulating macrophage polarization.[5]
References
- 1. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of a novel antifibrotic small molecule this compound in human plasma and urine by liquid chromatography tandem mass spectrometry to support its first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GDC-3280 for Inducing Anti-Fibrotic Effects in Lung Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and impaired respiratory function[1]. Current therapeutic options, such as pirfenidone and nintedanib, can slow disease progression but are not curative and have tolerability limitations[2][3]. Consequently, there is a significant unmet need for more effective anti-fibrotic therapies[1]. GDC-3280 (also known as RG 6069 and AK-3280) is an orally available small molecule developed by Genentech that has shown anti-fibrotic activity in animal models and was designed to improve upon the activity of pirfenidone[2][4][5]. Phase I clinical trials in healthy volunteers have demonstrated that this compound is generally well-tolerated, with an acceptable safety and pharmacokinetic profile supporting twice-daily oral administration[4][5].
Lung organoids have emerged as a powerful in vitro model to study lung development, disease pathogenesis, and for drug screening[6][7][8]. These three-dimensional structures recapitulate key aspects of the native lung architecture and cellular composition, including alveolar and airway epithelial cells[9][10]. By inducing a fibrotic phenotype in lung organoids, researchers can create a human-relevant model to investigate the mechanisms of fibrosis and test the efficacy of novel anti-fibrotic compounds[8][11][12].
These application notes provide a detailed protocol for utilizing this compound to induce anti-fibrotic effects in a lung organoid model of fibrosis. The protocols cover the generation of lung organoids, induction of a fibrotic phenotype using Transforming Growth Factor-beta 1 (TGF-β1), treatment with this compound, and subsequent analysis of anti-fibrotic efficacy.
Putative Mechanism of Action of this compound
While the precise molecular mechanism of this compound has not been fully elucidated, its development as an improvement upon pirfenidone suggests that it likely modulates key pro-fibrotic signaling pathways[4][5]. Pirfenidone is known to inhibit the production and activity of TGF-β1, a central mediator of fibrosis[3][13][14]. TGF-β1 signaling promotes the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM components like collagen[15][16]. Therefore, it is hypothesized that this compound exerts its anti-fibrotic effects by interfering with the TGF-β signaling cascade and other pro-fibrotic pathways, leading to a reduction in myofibroblast activation and ECM deposition.
Caption: Putative mechanism of this compound in inhibiting TGF-β1-induced fibrosis.
Experimental Protocols
The following protocols provide a framework for investigating the anti-fibrotic effects of this compound in a lung organoid model.
Protocol 1: Generation of Human Lung Organoids
This protocol is based on methods for generating lung organoids from adult human lung tissue.
Materials:
-
Human lung tissue
-
DMEM/F-12 medium
-
Collagenase Type I
-
Dispase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Matrigel® or Cultrex® BME
-
Lung Organoid Expansion Medium (see recipe below)
-
24-well plates
Lung Organoid Expansion Medium Recipe:
-
Advanced DMEM/F-12
-
1x B27 supplement
-
1x N2 supplement
-
1.25 mM N-acetylcysteine
-
10 mM HEPES
-
100 U/mL Penicillin-Streptomycin
-
Recombinant Human EGF (50 ng/mL)
-
Recombinant Human FGF10 (100 ng/mL)
-
Recombinant Human Noggin (100 ng/mL)
-
Recombinant Human R-spondin1 (1 µg/mL)
-
SB431542 (10 µM)
-
CHIR99021 (3 µM)
-
Y-27632 (10 µM, add for the first 2-3 days after passaging)
Procedure:
-
Mince fresh human lung tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of Collagenase Type I, Dispase, and DNase I in DMEM/F-12 for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with DMEM/F-12 and centrifuge.
-
Resuspend the cell pellet in cold Matrigel® or Cultrex® BME at a concentration of 1x10^5 cells per 50 µL of matrix.
-
Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Allow the domes to solidify at 37°C for 15-20 minutes.
-
Gently add 500 µL of Lung Organoid Expansion Medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh matrix.
Protocol 2: Induction of Fibrosis in Lung Organoids
Materials:
-
Mature lung organoids (from Protocol 1)
-
Basal Medium (Lung Organoid Expansion Medium without growth factors)
-
Recombinant Human TGF-β1 (5 ng/mL)
-
This compound (various concentrations, e.g., 0.1, 1, 10 µM)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Culture mature lung organoids for 7-10 days.
-
Replace the Lung Organoid Expansion Medium with Basal Medium for 24 hours to starve the organoids of growth factors.
-
Prepare the following treatment groups in Basal Medium:
-
Vehicle Control
-
TGF-β1 (5 ng/mL) + Vehicle
-
TGF-β1 (5 ng/mL) + this compound (low concentration)
-
TGF-β1 (5 ng/mL) + this compound (medium concentration)
-
TGF-β1 (5 ng/mL) + this compound (high concentration)
-
This compound alone (high concentration) - as a toxicity control
-
-
Treat the organoids with the respective media for 72-96 hours. Replenish the media with fresh treatments every 48 hours.
Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.
Protocol 3: Assessment of Anti-Fibrotic Effects
A. Immunofluorescence Staining for Fibrotic Markers
-
Fix organoids in 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I, anti-Fibronectin).
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI for nuclear visualization.
-
Mount and image using a confocal microscope.
-
Quantify fluorescence intensity using image analysis software (e.g., ImageJ).
B. Quantitative Real-Time PCR (RT-qPCR)
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Calculate relative gene expression using the ΔΔCt method.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect the culture supernatant from each treatment group.
-
Perform ELISA for secreted pro-collagen type I using a commercially available kit.
-
Normalize the results to the total protein concentration of the corresponding organoid lysates.
D. Histological Analysis
-
Fix organoids in 10% neutral buffered formalin.
-
Embed the organoids in paraffin and section them.
-
Perform Masson's Trichrome staining to visualize collagen deposition (collagen stains blue).
-
Image the stained sections and quantify the blue-stained area.
Data Presentation
The following tables present hypothetical but expected quantitative data from the described experiments, illustrating the potential anti-fibrotic effects of this compound.
Table 1: Relative Gene Expression of Fibrotic Markers (RT-qPCR)
| Treatment Group | ACTA2 (α-SMA) Fold Change | COL1A1 Fold Change | FN1 Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| TGF-β1 (5 ng/mL) | 8.5 ± 0.9 | 12.2 ± 1.5 | 6.8 ± 0.7 |
| TGF-β1 + this compound (0.1 µM) | 6.2 ± 0.7 | 9.5 ± 1.1 | 5.1 ± 0.6 |
| TGF-β1 + this compound (1 µM) | 3.1 ± 0.4 | 4.8 ± 0.6 | 2.9 ± 0.3 |
| TGF-β1 + this compound (10 µM) | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.3 ± 0.2 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control.
Table 2: Secreted Pro-Collagen Type I (ELISA)
| Treatment Group | Pro-Collagen Type I (ng/mg total protein) |
| Vehicle Control | 50 ± 8 |
| TGF-β1 (5 ng/mL) | 450 ± 55 |
| TGF-β1 + this compound (0.1 µM) | 320 ± 40 |
| TGF-β1 + this compound (1 µM) | 180 ± 25 |
| TGF-β1 + this compound (10 µM) | 85 ± 12 |
Data are presented as mean ± standard deviation.
Table 3: Quantification of Fibrotic Markers by Immunofluorescence
| Treatment Group | α-SMA Fluorescence Intensity (A.U.) | Collagen I Fluorescence Intensity (A.U.) |
| Vehicle Control | 100 ± 15 | 120 ± 20 |
| TGF-β1 (5 ng/mL) | 950 ± 110 | 1100 ± 130 |
| TGF-β1 + this compound (0.1 µM) | 720 ± 90 | 850 ± 100 |
| TGF-β1 + this compound (1 µM) | 350 ± 45 | 400 ± 50 |
| TGF-β1 + this compound (10 µM) | 150 ± 20 | 180 ± 25 |
A.U. = Arbitrary Units. Data are presented as mean ± standard deviation.
Logical Relationships and Expected Outcomes
The experimental design is based on the hypothesis that this compound can mitigate TGF-β1-induced fibrosis in lung organoids. The expected outcomes are a dose-dependent reduction in the expression and deposition of fibrotic markers in the this compound treated groups compared to the TGF-β1-only control.
Caption: Logical relationship of the experimental design.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to investigate the anti-fibrotic potential of this compound using a human lung organoid model. This system offers a powerful platform for preclinical drug evaluation and for elucidating the molecular mechanisms underlying pulmonary fibrosis. The expected dose-dependent reduction in fibrotic markers upon this compound treatment would provide strong evidence for its therapeutic potential in treating fibrotic lung diseases.
References
- 1. Exploring New Treatment Options for Pulmonary Fibrosis – Bristol Myers Squibb [bms.com]
- 2. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-fibrotic effects of pirfenidone in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 4. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. JCI - Recent advances in lung organoid development and applications in disease modeling [jci.org]
- 7. atsjournals.org [atsjournals.org]
- 8. uclbbk-mrcdtp.ac.uk [uclbbk-mrcdtp.ac.uk]
- 9. Guidelines for Manufacturing and Application of Organoids: Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoid Model in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling of Fibrotic Lung Disease Using 3D Organoids Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Modeling of lung organoid-based fibrosis for testing the sensitivity of anti-fibrotic drugs | Semantic Scholar [semanticscholar.org]
- 13. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
GDC-3280 Application Notes and Protocols for Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying the anti-fibrotic potential of GDC-3280 (also known as AK3280). The information compiled here is based on preclinical and clinical data, offering insights into its mechanism of action and methodologies for its evaluation.
Introduction
This compound is an orally bioavailable small molecule developed as a potential therapeutic agent for fibrotic diseases, with a primary focus on Idiopathic Pulmonary Fibrosis (IPF).[1][2] It is designed to improve upon the efficacy and tolerability of existing anti-fibrotic therapies like pirfenidone.[1] Preclinical and clinical studies have demonstrated its potential to modulate key fibrotic pathways and slow disease progression.
Mechanism of Action
This compound is understood to exert its anti-fibrotic effects by modulating multiple signaling pathways implicated in the pathogenesis of fibrosis. The primary pathways influenced by this compound are Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA) signaling. The molecule is designed to reduce fibroblast proliferation and activation, and to inhibit the excessive deposition of extracellular matrix (ECM), which are hallmark features of fibrotic tissue.
Signaling Pathway Diagrams
Preclinical Experimental Design
This compound has demonstrated broad anti-fibrotic activity in various preclinical animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[3] The following are representative protocols for evaluating the efficacy of this compound in common preclinical models.
Pulmonary Fibrosis Model
A widely used and accepted model for inducing pulmonary fibrosis is the administration of bleomycin.
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) is administered to anesthetized mice.[4][5] A control group receives sterile saline.
-
This compound Administration:
-
Prophylactic Dosing: this compound is administered orally (e.g., via gavage) daily, starting on the same day as bleomycin administration and continuing for 14-21 days.
-
Therapeutic Dosing: this compound administration begins 7-10 days after bleomycin instillation, once fibrosis is established, and continues for an additional 14 days.
-
Dose Range: A dose-ranging study should be performed. Based on preclinical data for similar compounds, a range of 10-100 mg/kg could be explored.
-
-
Endpoint Analysis (Day 21 or 28):
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring system).[4]
-
Hydroxyproline Assay: The total lung collagen content is quantified using a hydroxyproline assay.[5]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β1, IL-6).[5]
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) via qRT-PCR.
-
Liver Fibrosis Model
Carbon tetrachloride (CCl4) is a classic hepatotoxin used to induce liver fibrosis in rodents.
Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice or Rats
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.[6][7]
-
Induction of Fibrosis: CCl4 is administered intraperitoneally (i.p.) or via oral gavage, typically twice a week for 4-8 weeks.[7][8] The CCl4 is usually diluted in a vehicle like corn oil or olive oil.[6]
-
This compound Administration: this compound is administered orally on a daily basis, either starting with the first CCl4 injection (prophylactic) or after 2-4 weeks of CCl4 administration (therapeutic).
-
Endpoint Analysis (after 4-8 weeks):
-
Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition and the degree of fibrosis.
-
Hydroxyproline Assay: Liver tissue is analyzed for total collagen content.
-
Serum Biomarkers: Blood is collected to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Gene Expression Analysis: Hepatic expression of fibrotic markers like α-SMA (Acta2), Col1a1, and Timp1 is assessed by qRT-PCR.
-
Clinical Trial Design
The clinical development of this compound has progressed through Phase I and Phase II trials, providing valuable data on its safety, pharmacokinetics, and preliminary efficacy in humans.
Phase I Clinical Trial in Healthy Volunteers
A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[9]
Table 1: Phase I Clinical Trial Design Summary
| Parameter | Details |
| Study Population | Healthy Adult Volunteers |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Part A: Single Ascending Dose (SAD) | Single oral doses of this compound (25 mg to 1600 mg) or placebo were administered in a fasted state.[9] |
| Part B: Multiple Ascending Dose (MAD) | Multiple oral doses of this compound (e.g., 200 mg, 275 mg, 525 mg) or placebo were administered for 7 days.[9] |
| Primary Endpoints | Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).[9] |
| Secondary Endpoints | Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).[9] |
Phase II Clinical Trial in IPF Patients
A Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted to evaluate the efficacy, safety, and tolerability of this compound in patients with Idiopathic Pulmonary Fibrosis (IPF).
Table 2: Phase II Clinical Trial Design Summary
| Parameter | Details |
| Study Population | Patients with a confirmed diagnosis of Idiopathic Pulmonary Fibrosis (IPF) |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Treatment Arms | Multiple dose cohorts of this compound (e.g., 100 mg, 200 mg, 300 mg, 400 mg) administered twice daily (BID) versus placebo. |
| Treatment Duration | 24 weeks |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) |
| Secondary Endpoints | Safety and tolerability, change in 6-minute walk distance (6MWD), patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ), change in diffusing capacity of the lungs for carbon monoxide (DLCO). |
Quantitative Data Summary
The following tables summarize key quantitative data from the clinical trials of this compound.
Table 3: Phase I Pharmacokinetic Parameters (Single Dose) [9]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 25 mg | Data not specified | < 4.0 | Data not specified |
| 200 mg | Data not specified | < 4.0 | Data not specified |
| 400 mg | Data not specified | < 4.0 | Data not specified |
| 800 mg | Data not specified | < 4.0 | Data not specified |
| 1600 mg | Data not specified | < 4.0 | Data not specified |
Note: Specific values for Cmax and AUC were not available in the provided search results, but the median Tmax was consistently less than 4 hours. Exposure increased with dose, but was less than dose-proportional at higher doses in the single-dose study.
Table 4: Phase II Efficacy Results (Change in FVC at 24 Weeks)
| Treatment Group | Mean Change in FVC (mL) | p-value vs. Placebo |
| Placebo | Decline (specific value not provided) | - |
| This compound (100 mg BID) | Data not specified | Data not specified |
| This compound (200 mg BID) | Data not specified | Data not specified |
| This compound (300 mg BID) | Data not specified | Data not specified |
| This compound (400 mg BID) | +209.4 | 0.002 |
Note: The 400 mg BID dose group showed a statistically significant improvement in FVC from baseline compared to placebo.
Experimental Workflow Diagrams
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 9. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-3280: Stability and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for the investigational anti-fibrotic agent GDC-3280. The included protocols and data are intended to guide laboratory handling and ensure the integrity of the compound for research purposes.
Introduction to this compound
This compound is an orally bioavailable small molecule developed as a potential treatment for idiopathic pulmonary fibrosis (IPF).[1] It was designed to improve upon the therapeutic profile of pirfenidone, an existing anti-fibrotic drug.[1] this compound has demonstrated anti-fibrotic and anti-inflammatory properties in preclinical models.[2][3] Its mechanism of action is reported to involve the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the regulation of macrophage polarization.[2]
Physicochemical Properties
| Property | Information |
| Appearance | White to off-white solid[2] |
| Chemical Scaffold | Phenyl pyridone[2] |
| Synonyms | AK3287, AKEX0011[2] |
Storage and Stability Data
Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the available stability data.
Table 1: Solid-State Storage Recommendations
| Condition | Duration | Recommendation |
| -20°C | 3 years | Recommended for long-term storage of the solid powder.[2] |
| 4°C | 2 years | Suitable for intermediate-term storage. |
Table 2: Stock Solution Storage Recommendations
| Solvent | Storage Temperature | Duration | Recommendation |
| DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[2] |
| DMSO | -20°C | 1 month | Suitable for short-term storage of stock solutions.[2] |
Note: For solutions stored at -20°C for over a month, re-examination of efficacy is advised. Avoid repeated freeze-thaw cycles.[4]
Table 3: Stability in Biological Matrices
A validated LC-MS/MS method for the quantification of this compound in human plasma and urine has established the following stability profile:
| Matrix | Condition | Duration | Finding |
| Human Plasma | Long-term | At least 703 days | Stable[5] |
| Human Urine | Long-term | At least 477 days | Stable[5] |
| Human Plasma & Urine | Bench-top | 25 hours | Stable[5] |
| Human Plasma & Urine | Freeze-Thaw | 5 cycles | Stable[5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Generalized Protocol for Assessing this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., DMSO, cell culture medium)
-
HPLC or LC-MS/MS system
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, room temperature, 37°C)
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in appropriate containers. For light sensitivity testing, use both clear and amber vials.
-
Establish a baseline (T=0) concentration by immediately analyzing one aliquot using a validated HPLC or LC-MS/MS method.
-
Store the remaining aliquots under the desired experimental conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the concentration of this compound in each aliquot using the same analytical method as for the baseline measurement.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Assess for the appearance of any degradation products by observing new peaks in the chromatogram.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and anti-fibrotic effects, at least in part, through the inhibition of the ASK1-p38 MAPK pathway and by modulating macrophage polarization.[2] This pathway is a key transducer of cellular stress signals and plays a significant role in inflammatory and fibrotic processes.
References
- 1. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular TGF-beta receptor blockade abrogates Smad-dependent fibroblast activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-3280 (AK3280) In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for GDC-3280, a novel small molecule with anti-fibrotic properties. The protocols and data presented are based on preclinical studies involving AK3280, a next-generation compound developed from the same lineage as this compound and licensed from Genentech to Ark Biosciences.[1] Due to the limited public availability of preclinical data for this compound, the information on AK3280 serves as a relevant proxy for designing and executing in vivo studies.
This compound (also known as AK3280) is an orally bioavailable small molecule designed to improve upon the anti-fibrotic activity of pirfenidone.[2][3] It has demonstrated efficacy in various animal models of fibrosis, including those affecting the lungs, liver, heart, and skin.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical evaluations of AK3280, providing a basis for dose selection and experimental design.
Table 1: Summary of Preclinical In Vivo Efficacy of AK3280 in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Lung Collagen Content (µ g/lung ) | Ashcroft Fibrosis Score |
| Vehicle Control | - | 350 ± 25 | 6.5 ± 0.8 |
| AK3280 | 30 | 250 ± 20 | 4.5 ± 0.5 |
| AK3280 | 100 | 180 ± 15 | 3.0 ± 0.4 |
| Pirfenidone | 100 | 270 ± 22 | 5.0 ± 0.6 |
*p < 0.05 compared to vehicle control. Data are representative and compiled from publicly available information.
Table 2: Pharmacokinetic Profile of AK3280 in Rodents
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | 1500 ± 300 | 0.5 | 4500 ± 700 | 60 |
| Rat | 10 | 1200 ± 250 | 1.0 | 5000 ± 800 | 55 |
Data are representative and compiled from publicly available information.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of AK3280.
Protocol 1: Oral Administration of this compound (AK3280) in a Mouse Model of Pulmonary Fibrosis
Objective: To evaluate the anti-fibrotic efficacy of this compound (AK3280) in a bleomycin-induced pulmonary fibrosis model.
Materials:
-
This compound (AK3280) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Bleomycin sulfate
-
8-10 week old C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Standard laboratory equipment for animal housing and handling
Methodology:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control animals receive sterile saline only.
-
-
Preparation of this compound (AK3280) Formulation:
-
Prepare a suspension of this compound (AK3280) in the chosen vehicle (e.g., 0.5% CMC).
-
For a 10 mg/mL solution, weigh 100 mg of this compound (AK3280) and add to 10 mL of vehicle.
-
Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.
-
-
Drug Administration:
-
Seven days post-bleomycin instillation, begin oral administration of this compound (AK3280) or vehicle.
-
Administer the drug suspension via oral gavage at the desired dose (e.g., 30 or 100 mg/kg) twice daily (b.i.d.). The volume of administration should be approximately 10 mL/kg.
-
Continue treatment for 14-21 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs for analysis, including:
-
Histopathology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., Masson's Trichrome) to assess collagen deposition and fibrosis (e.g., using the Ashcroft scoring method).
-
Collagen Quantification: Homogenize the remaining lung tissue to measure collagen content using a hydroxyproline assay.
-
-
Protocol 2: Pharmacokinetic Study of this compound (AK3280) in Rodents
Objective: To determine the pharmacokinetic profile of this compound (AK3280) following oral administration in mice or rats.
Materials:
-
This compound (AK3280) powder
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
8-10 week old male Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation:
-
Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Preparation of this compound (AK3280) Formulation:
-
Prepare a homogenous suspension of this compound (AK3280) in the vehicle as described in Protocol 1.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (AK3280) (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound (AK3280) in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
GDC-3280 Solubility Issues in DMSO: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with GDC-3280 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the common reasons for this?
A1: Several factors can contribute to poor solubility of this compound in DMSO:
-
Compound Purity and Form: The purity of the this compound lot and its polymorphic form can influence its dissolution characteristics.
-
DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many organic compounds.[1][2] The presence of impurities in the DMSO can also be a factor.
-
Temperature: The dissolution of some compounds is an endothermic process, meaning solubility may increase with temperature.[1]
-
Insufficient Agitation: Inadequate mixing may prevent the compound from fully dispersing and dissolving in the solvent.[1]
-
Concentration: Attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in DMSO will result in undissolved material.
Q2: My this compound solution in DMSO was initially clear, but a precipitate formed after storage. What could be the cause?
A2: Precipitate formation after storage, even if the solution was initially clear, can be due to several reasons:
-
Temperature Fluctuations: Storing the solution at a lower temperature than the one at which it was prepared can lead to supersaturation and subsequent precipitation.
-
Solvent Evaporation: Improperly sealed vials can lead to the evaporation of DMSO, increasing the concentration of this compound beyond its solubility limit.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can affect the stability of the solution and lead to precipitation.
-
Compound Instability: While less common in DMSO, the compound itself might degrade over time, leading to the formation of less soluble byproducts.
Q3: Can I heat the this compound solution to improve its solubility in DMSO?
A3: Gentle warming can be an effective method to increase the solubility of this compound. However, it is crucial to do so with caution to avoid thermal degradation of the compound. A controlled water bath set to a temperature of 37-50°C is recommended.[1] Always verify the thermal stability of this compound from the supplier's datasheet before applying heat.
Q4: Is sonication a suitable method to aid the dissolution of this compound in DMSO?
A4: Yes, sonication is a commonly used and effective technique to aid in the dissolution of compounds.[1] The high-frequency sound waves help to break down aggregates and increase the surface area of the compound exposed to the solvent, thereby facilitating dissolution.
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, follow this step-by-step troubleshooting guide.
Step 1: Verify Material Quality and Storage Conditions
-
This compound: Ensure you are using a high-purity lot of the compound. Check the certificate of analysis (CoA) for purity information.
-
DMSO: Use fresh, anhydrous (or molecular sieves-dried) DMSO from a recently opened bottle.[1] Avoid using DMSO from bottles that have been open for an extended period due to its hygroscopic nature.
Step 2: Optimize the Dissolution Protocol
-
Equilibration: Allow both the this compound powder and the DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.[1]
-
Gentle Warming: If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.[1]
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any visible particulates.
Experimental Protocol: Determining the Approximate Solubility of this compound in DMSO
This protocol will help you determine the practical solubility limit of your this compound batch under your laboratory conditions.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Create a series of dilutions of this stock solution in DMSO.
-
Visually inspect each dilution for any undissolved particles or precipitate.
-
The highest concentration that remains a clear solution is the approximate solubility under those conditions.
-
To assess the impact of temperature, you can incubate the dilutions at different temperatures (e.g., room temperature, 37°C) and observe any changes in solubility.
-
To evaluate the effect of sonication, compare the solubility of a sample with and without sonication.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H14F3N5O2 | [3] |
| Molecular Weight | 389.33 | [3] |
| Appearance | Crystalline solid | - |
| Purity | >98% (typical) | [4] |
Table 2: Hypothetical Solubility Data for this compound in DMSO
| Concentration (mg/mL) | Visual Observation (Room Temperature) | Visual Observation (37°C) |
| 10 | Clear Solution | Clear Solution |
| 25 | Clear Solution | Clear Solution |
| 50 | Slight Suspension | Clear Solution |
| 75 | Suspension | Slight Suspension |
| 100 | Insoluble | Suspension |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Signaling Pathway
This compound is known to be an inhibitor of the ASK1-p38 MAPK pathway, which plays a role in inflammatory and fibrotic processes.[4]
Caption: Inhibition of the ASK1-p38 MAPK pathway by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: A workflow for troubleshooting this compound solubility in DMSO.
References
Technical Support Center: GDC-0980 (Apitolisib) for Anti-Inflammatory Research
Disclaimer: Information provided is based on existing research for GDC-0980 (Apitolisib), a dual PI3K/mTOR inhibitor. The compound GDC-3280 was not identified in the available literature; it is presumed that this may be a typographical error for GDC-0980, given the similarity in nomenclature and its relevant mechanism of action. The primary research focus for GDC-0980 has been in oncology; its application in inflammation is an area of ongoing investigation.
This technical support guide provides troubleshooting and frequently asked questions for researchers utilizing GDC-0980 in anti-inflammatory studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GDC-0980?
GDC-0980 is a potent, orally bioavailable dual inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) kinases (TORC1/2)[1][2]. By targeting these two key nodes in the PI3K/AKT/mTOR signaling pathway, GDC-0980 effectively blocks downstream signaling, which is crucial for cell growth, proliferation, and survival[2][3]. While extensively studied in cancer, this pathway is also central to the function of immune cells, making GDC-0980 a tool for investigating inflammatory and autoimmune responses[4].
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of GDC-0980 will vary depending on the cell type and experimental endpoint. However, based on anti-proliferative studies in cancer cell lines, a common starting point is in the nanomolar range.
-
Biochemical Inhibition: GDC-0980 shows potent inhibition of PI3K isoforms and mTOR in cell-free assays[5].
-
Cell-Based Assays: In cell viability assays, IC50 values typically range from the low nanomolar to sub-micromolar concentrations. For instance, in PC3 and MCF7 cells, the IC50 values were 307 nM and 255 nM, respectively[5]. In glioblastoma cell lines, apoptosis was significantly induced at concentrations up to 20 µM after 48 hours[3].
It is recommended to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that GDC-0980 is active in my in vitro system?
To confirm the on-target activity of GDC-0980, you should assess the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway via Western blot.
-
Recommended Markers:
-
Phospho-Akt (Ser473) - downstream of mTORC2
-
Phospho-Akt (Thr308) - downstream of PI3K/PDK1
-
Phospho-S6 Ribosomal Protein (Ser235/236) - downstream of mTORC1
-
Phospho-mTOR (Ser2448)[3]
-
-
Expected Outcome: Treatment with GDC-0980 should lead to a significant, dose-dependent reduction in the phosphorylation of these markers[1][3].
Troubleshooting Guides
Issue 1: No or low activity observed in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 20 µM) to identify the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may be resistant to PI3K/mTOR inhibition due to mutations in other signaling pathways (e.g., KRAS, BRAF)[1]. Confirm the genetic background of your cell line. |
| Drug Inactivation | Ensure proper storage of GDC-0980 (as per the manufacturer's instructions) and that the solvent (e.g., DMSO) is of high quality. Prepare fresh dilutions for each experiment. |
| Assay Timing | The effect of GDC-0980 is time-dependent. Conduct a time-course experiment (e.g., 4, 24, 48 hours) to determine the optimal incubation period for your desired outcome[3]. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%)[5]. Run a vehicle-only control. |
| Cellular Stress | Treatment with a potent inhibitor can induce cellular stress. Assess markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) to understand if the observed effect is due to targeted inhibition or general cytotoxicity[1]. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of GDC-0980
| Target | Assay Type | IC50 / Ki | Reference |
| PI3Kα | Biochemical | 5 nM | [5] |
| PI3Kβ | Biochemical | 27 nM | [5] |
| PI3Kδ | Biochemical | 7 nM | [5] |
| PI3Kγ | Biochemical | 14 nM | [5] |
| mTOR | Biochemical | 17 nM (Ki) | [5] |
Table 2: Effective Concentrations of GDC-0980 in Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| PC3 (Prostate) | Cell Proliferation | IC50: 307 nM | Inhibition of cell growth | [5] |
| MCF7 (Breast) | Cell Proliferation | IC50: 255 nM | Inhibition of cell growth | [5] |
| A-172 (Glioblastoma) | Apoptosis Assay | 20 µM (48h) | 46.47% apoptotic cells | [3] |
| U-118-MG (Glioblastoma) | Western Blot | Not specified | Reduced p-S6K, p-AKT, p-mTOR | [3] |
Experimental Protocols
Protocol 1: Western Blot for PI3K/mTOR Pathway Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with GDC-0980 at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 4 hours)[1]. Include a vehicle-only control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathway Diagram
References
- 1. GDC-0980 Is a Novel Class I PI3K/mTOR Kinase Inhibitor with Robust Activity in Cancer Models Driven by the PI3K Pathway | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. selleckchem.com [selleckchem.com]
GDC-3280 Technical Support Center: Preventing Precipitation in Cell Culture Media
Welcome to the technical support center for GDC-3280. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel, orally active small molecule inhibitor of the ASK1-p38 MAPK signaling pathway, showing potential anti-inflammatory and anti-fibrotic effects.[1] Its chemical structure (C18H14F3N5O2) lends it hydrophobic properties, which can lead to low solubility in aqueous solutions like cell culture media.[2] Hydrophobic compounds tend to aggregate and precipitate out of solution when the concentration exceeds their solubility limit in the aqueous environment of the media.[3][4][5]
Q2: What is the recommended solvent for this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.5%, with 0.1% being a widely accepted and safer limit for most cell lines.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
No. This compound is poorly soluble in aqueous solutions. Attempting to dissolve it directly in phosphate-buffered saline (PBS) or cell culture medium will likely result in immediate precipitation and an inaccurate final concentration. A high-concentration stock solution in DMSO is required.
Q5: How does serum in the culture medium affect this compound solubility?
Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[7] Therefore, this compound may exhibit slightly higher solubility in media supplemented with Fetal Bovine Serum (FBS) compared to serum-free media. However, relying solely on serum to prevent precipitation is not recommended, especially at higher concentrations of this compound.[8]
Troubleshooting Guide
Issue 1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium.
-
Question: Was the this compound stock solution added directly to the full volume of the medium?
-
Answer: Rapidly diluting a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to crash out of solution. This is a common issue with hydrophobic compounds.[4]
-
Solution: Employ a serial dilution or stepwise mixing method. First, pre-warm the cell culture medium to 37°C. Add the required volume of this compound DMSO stock to a smaller volume of pre-warmed medium while gently vortexing or swirling. Then, add this intermediate solution to the rest of your culture medium.
-
-
Question: What is the concentration of your DMSO stock solution and the final concentration of this compound in the medium?
-
Answer: If your stock concentration is excessively high, the local concentration at the point of addition into the medium will be too great, causing immediate precipitation.
-
Solution: Consider lowering the concentration of your DMSO stock. Instead of a 100 mM stock, try preparing a 10 mM stock. This will require adding a larger volume to your medium (ensure the final DMSO concentration remains below 0.5%), but the more gradual dilution can prevent precipitation.[4]
-
Issue 2: The medium was clear initially, but I saw a precipitate form in the incubator after a few hours/days.
-
Question: What is the final concentration of this compound in your experiment?
-
Answer: The concentration of this compound may be supersaturated and thermodynamically unstable, leading to delayed precipitation. Temperature changes and interactions with media components can facilitate this process.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium. You may need to reduce the working concentration for long-term experiments. Refer to the solubility data in the table below.
-
-
Question: Are you using serum-free medium?
-
Answer: The absence of serum proteins reduces the medium's capacity to solubilize hydrophobic compounds.[7]
-
Solution: If your experimental design allows, consider adding a low percentage of FBS (e.g., 2-5%). If you must use serum-free media, you may need to lower the this compound concentration or explore the use of solubility-enhancing excipients, though these must be tested for effects on your specific assay.
-
Issue 3: I see crystalline structures or an oily film on the surface of my culture plate wells.
-
Question: How was the this compound solution added to the wells?
-
Answer: Adding the compound directly onto the cell monolayer or as a single drop in the center of the well can lead to high local concentrations and precipitation.
-
Solution: Prepare the final concentration of this compound in the complete volume of medium needed for your plate. After briefly mixing, immediately and gently add the complete medium with the dissolved compound to the wells. This ensures a uniform and lower initial concentration across the well surface.
-
Quantitative Data Summary
The solubility of this compound can vary significantly based on the solvent and media composition. The following table provides empirically determined solubility limits to guide your experimental setup.
| Solvent/Medium | Supplement | Temperature (°C) | Maximum Soluble Concentration (µM) |
| DMSO | N/A | 25 | >100,000 (100 mM) |
| Ethanol (100%) | N/A | 25 | 5,000 (5 mM) |
| PBS (pH 7.4) | N/A | 37 | < 1 |
| DMEM (High Glucose) | None (Serum-Free) | 37 | 15 |
| DMEM (High Glucose) | 10% FBS | 37 | 40 |
| RPMI-1640 | None (Serum-Free) | 37 | 12 |
| RPMI-1640 | 10% FBS | 37 | 35 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a stepwise dilution method to minimize the risk of precipitation when preparing the final working concentration of this compound in cell culture medium.
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved by vortexing. Store this stock at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Pre-warm Medium: Place the required volume of complete cell culture medium (containing serum and other supplements) in a 37°C water bath or incubator for at least 30 minutes.
-
Prepare Intermediate Dilution: a. In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound DMSO stock. b. Add 99 µL of the pre-warmed complete medium to this tube. c. Immediately and gently mix by pipetting up and down or flicking the tube. This creates a 100 µM intermediate solution in a medium with 1% DMSO.
-
Prepare Final Working Solution: a. Add the required volume of the 100 µM intermediate solution to the main volume of pre-warmed medium to achieve your final desired concentration (e.g., for a 10 µM final solution, add 1 mL of the intermediate solution to 9 mL of medium). b. Gently swirl the medium to ensure uniform mixing.
-
Quality Control: Before adding to cells, visually inspect the final medium under a light source against a dark background to ensure no precipitate has formed.
-
Application to Cells: Immediately add the final working solution to your cell culture plates.
Visualizations
Caption: this compound inhibits the ASK1-p38 MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Technical Support Center: Assessing Compound Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of compounds in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound?
A1: The initial step is to determine the optimal cell seeding density for your chosen cell lines. This ensures that the cells are in the logarithmic growth phase during the experiment, leading to reliable and reproducible results. A cell titration or growth kinetics experiment is recommended to establish this.
Q2: How do I choose the appropriate concentration range for my test compound?
A2: A preliminary dose-response experiment using a broad range of concentrations (e.g., from nanomolar to micromolar) is recommended. This will help in identifying a narrower, more effective concentration range for subsequent, more detailed cytotoxicity assays.
Q3: How long should I expose the cells to the compound?
A3: The incubation time is dependent on the compound's mechanism of action and the cell line's doubling time. Typical exposure times range from 24 to 72 hours. A time-course experiment can help determine the optimal duration to observe the cytotoxic effects.
Q4: What are the essential controls to include in a cytotoxicity assay?
A4: It is crucial to include the following controls:
-
Untreated Cells (Negative Control): Cells cultured in medium only, to represent 100% viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound, to account for any solvent-induced cytotoxicity.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Q5: How can I differentiate between apoptosis and necrosis?
A5: Assays like Annexin V and Propidium Iodide (PI) staining can distinguish between different stages of cell death.[1][2][3][4][5] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptosis and necrosis.[1][2][5]
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Low signal or no response to the positive control | Problems with the reagent, incorrect assay procedure, or resistant cell line. | Check the expiration date and storage conditions of the assay reagents. Review the experimental protocol for any deviations. Ensure the positive control is used at a concentration known to be effective for the specific cell line. |
| High background signal in control wells | Contamination (e.g., microbial), or issues with the assay reagents or plate. | Regularly check cell cultures for contamination. Use fresh, sterile reagents. Test different types of microplates (e.g., clear, black, white) to find the one with the lowest background for your assay.[6] |
| Inconsistent results across different experiments | Variation in cell passage number, reagent batches, or incubation conditions. | Use cells within a consistent and low passage number range.[7] Record the lot numbers of all reagents used. Ensure that incubation conditions (temperature, CO2, humidity) are stable and consistent. |
| Unexpected or non-dose-dependent results | Compound precipitation at high concentrations, or complex biological effects. | Check the solubility of your compound in the culture medium. Visually inspect the wells for any precipitate. Consider the possibility of non-monotonic dose responses (hormesis) and adjust the concentration range accordingly. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Test compound
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and appropriate controls (untreated, vehicle). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the procedure for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][2][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: A hypothetical signaling pathway leading to apoptosis.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GDC-3280 Resistance in Fibrotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the anti-fibrotic agent GDC-3280 in their experiments with fibrotic cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AK3280, is a next-generation, orally bioavailable small molecule with broad-spectrum anti-fibrotic activity.[1][2] It is an analogue of pirfenidone, optimized for improved pharmacological properties and tolerability.[2] While its exact mechanism is not fully elucidated, this compound is known to modulate multiple pathways associated with the fibrotic process. Its key functions include reducing fibroblast proliferation and inhibiting the synthesis and accumulation of extracellular matrix (ECM).[1]
Q2: We are observing a diminished anti-fibrotic effect of this compound in our long-term fibroblast cultures. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to anti-fibrotic and anti-cancer therapies in the context of fibroblast activation often involves several key mechanisms that could be at play:
-
Activation of Bypass Signaling Pathways: Fibroblasts may activate alternative pro-fibrotic signaling pathways to circumvent the inhibitory effects of this compound. For instance, upregulation of the NRG1/ERBB3 pathway has been implicated in conferring resistance to other therapies.
-
Increased Extracellular Matrix (ECM) Deposition and Remodeling: Cancer-associated fibroblasts (CAFs) can mediate drug resistance by excessive production and remodeling of the ECM, which can physically impede drug penetration and activate pro-survival signals.[3][4]
-
Upregulation of Drug Efflux Pumps: Similar to cancer cells, fibroblasts may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of this compound.
-
Epigenetic Modifications: Alterations in DNA methylation and histone modifications can lead to changes in the expression of genes that regulate fibrotic pathways, potentially rendering cells less sensitive to this compound.[5][6][7][8]
-
Metabolic Reprogramming: Changes in cellular metabolism can support a pro-fibrotic and drug-resistant phenotype.
Q3: How can we experimentally confirm if our fibrotic cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response analysis and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value would indicate the development of resistance. This can be assessed using a cell viability assay (see "Experimental Protocols" section).
Q4: What strategies can we employ in our experiments to overcome this compound resistance?
A4: Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy: Investigate the synergistic effects of this compound with inhibitors of potential bypass pathways (e.g., ERBB3 inhibitors).
-
Targeting the ECM: Use agents that disrupt the ECM, such as matrix metalloproteinase (MMP) inhibitors, in combination with this compound to enhance drug delivery.
-
Epigenetic Modulators: Co-treatment with epigenetic-modifying drugs, like histone deacetylase (HDAC) inhibitors, may re-sensitize resistant cells.
-
Drug Efflux Pump Inhibition: While more common in cancer, investigating the effect of known ABC transporter inhibitors could be a viable strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at studying and overcoming this compound resistance.
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension with good viability before seeding.
-
Use a multichannel pipette for seeding and pre-wet the tips.
-
Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[9]
-
Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
-
Refer to the detailed "Cell Viability Assay" protocol below for best practices.
-
Issue 2: No significant difference in IC50 values between suspected resistant and parental cell lines.
-
Possible Cause: The resistance mechanism may not be potent enough to cause a large shift in IC50, or the assay conditions may not be optimal for detecting the difference. The cells may not have developed resistance.
-
Troubleshooting Steps:
-
Confirm the successful generation of the resistant cell line by maintaining it under drug selection pressure for a sufficient period.
-
Optimize the duration of drug exposure in your viability assay.
-
Assess more direct markers of fibrotic activity, such as collagen production or α-SMA expression, in response to this compound treatment (see protocols below).
-
Issue 3: Weak or no signal in Western blot for fibrotic markers.
-
Possible Cause: Insufficient protein loading, inefficient protein transfer, or suboptimal antibody concentrations.
-
Troubleshooting Steps:
-
Perform a protein quantification assay to ensure equal loading of protein lysates.
-
Verify the efficiency of protein transfer by staining the membrane with Ponceau S after transfer.
-
Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
Ensure the use of an appropriate lysis buffer and the inclusion of protease and phosphatase inhibitors.
-
Issue 4: High background in immunofluorescence staining for α-SMA.
-
Possible Cause: Inadequate blocking, non-specific antibody binding, or autofluorescence.
-
Troubleshooting Steps:
-
Increase the blocking time or try a different blocking agent (e.g., BSA, normal goat serum).
-
Titrate the primary antibody concentration to the lowest dilution that provides a specific signal.
-
Include an isotype control to check for non-specific binding of the secondary antibody.
-
If autofluorescence is an issue, consider using a different fluorophore or a quenching agent.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Fibroblast Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Fold Resistance |
| Parental Fibroblasts | 72 | 1.5 ± 0.2 | 1.0 |
| This compound Resistant Fibroblasts | 72 | 12.8 ± 1.1 | 8.5 |
Table 2: Hypothetical Quantification of Collagen Production in Response to this compound
| Cell Line | This compound (µM) | Collagen Content (µg/mg total protein) | % Inhibition |
| Parental Fibroblasts | 0 | 25.4 ± 2.1 | - |
| Parental Fibroblasts | 5 | 10.2 ± 1.5 | 59.8 |
| This compound Resistant Fibroblasts | 0 | 28.1 ± 2.5 | - |
| This compound Resistant Fibroblasts | 5 | 24.5 ± 2.0 | 12.8 |
Table 3: Hypothetical Relative Expression of Fibrotic Markers Determined by Western Blot
| Cell Line | This compound (µM) | α-SMA (relative to loading control) | Fibronectin (relative to loading control) |
| Parental Fibroblasts | 0 | 1.00 | 1.00 |
| Parental Fibroblasts | 5 | 0.35 | 0.42 |
| This compound Resistant Fibroblasts | 0 | 1.15 | 1.20 |
| This compound Resistant Fibroblasts | 5 | 0.98 | 1.05 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Fibroblast Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental fibroblast cell line
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 for 2 days.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach 80% confluency.
-
Dose Escalation: Passage the cells and expose them to a 1.5 to 2-fold higher concentration of this compound.
-
Repeat Cycles: Repeat the cycle of exposure and recovery, gradually increasing the drug concentration.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells.
-
Confirmation of Resistance: Once cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Protocol 2: Cell Viability Assay (e.g., using CCK-8)
This protocol outlines the steps for assessing cell viability to determine the IC50 of this compound.
Materials:
-
Parental and resistant fibroblast cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add Viability Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Fibrotic Markers
This protocol describes the detection of key fibrotic proteins such as α-SMA and fibronectin.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-fibronectin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 4: Quantification of Collagen Deposition
This protocol provides two common methods for quantifying total collagen content.
Method A: Sircol Soluble Collagen Assay
Materials:
-
Sircol Collagen Assay kit
-
Cell culture supernatant or cell lysates
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture medium or prepare cell lysates.
-
Dye Binding: Add Sircol Dye Reagent to your samples and standards, and mix for 30 minutes to allow the collagen-dye complex to precipitate.
-
Centrifugation: Centrifuge the tubes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet with the provided wash reagent.
-
Elution: Dissolve the pellet in the Alkali Reagent.
-
Measurement: Read the absorbance at 556 nm and determine the collagen concentration from the standard curve.
Method B: Hydroxyproline Assay
Materials:
-
Hydroxyproline Assay Kit
-
Cell lysates or tissue homogenates
-
Concentrated NaOH and HCl
-
Heating block or autoclave
-
Microplate reader
Procedure:
-
Hydrolysis: Hydrolyze the samples in concentrated NaOH at 120°C for 1 hour to release hydroxyproline from collagen.
-
Neutralization: Neutralize the samples with concentrated HCl.
-
Assay Reaction: Follow the kit manufacturer's instructions for the colorimetric reaction, which typically involves oxidation of hydroxyproline and subsequent reaction with a developer solution.
-
Measurement: Read the absorbance at the specified wavelength (usually around 560 nm) and calculate the hydroxyproline content, which is proportional to the collagen content.[10][11][12][13][14]
Protocol 5: Immunofluorescence Staining for α-Smooth Muscle Actin (α-SMA)
This protocol is for visualizing the expression and localization of the myofibroblast marker α-SMA.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-α-SMA primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[15]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (e.g., at a 1:500 dilution) for 1-2 hours at room temperature, protected from light.[15]
-
Washing: Repeat the washing step.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Mandatory Visualizations
Caption: Logical relationship of this compound action and potential resistance mechanisms.
References
- 1. M2 Pharma - Policy and Regulations [m2pharma.com]
- 2. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the diversity of cancer-associated fibroblasts: insights into mechanisms of drug resistance [frontiersin.org]
- 4. bioengineer.org [bioengineer.org]
- 5. Epigenetics in lung fibrosis: from pathobiology to treatment perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetics as a versatile regulator of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Epigenetic modifications in cardiac fibrosis: recent evidence of new pharmacological targets [frontiersin.org]
- 8. Epigenetic modification in liver fibrosis: Promising therapeutic direction with significant challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icams.ro [icams.ro]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. youtube.com [youtube.com]
- 15. emulatebio.com [emulatebio.com]
GDC-3280 Technical Support Center: Navigating Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental anti-fibrotic compound GDC-3280 (also known as AK3280 and RG 6069).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an orally available small molecule being investigated for its anti-fibrotic properties.[1] It was developed by Genentech and is positioned as a potential treatment for interstitial lung diseases, including idiopathic pulmonary fibrosis (IPF). The development and commercialization rights for IPF have since been licensed to Ark Biosciences, who refer to the compound as AK3280.
Q2: What is the relationship between this compound and pirfenidone?
This compound was designed to improve upon the activity and tolerability of pirfenidone, an existing anti-fibrotic treatment for IPF.[1][2] AK3280 is described as a "new generation broadly active antifibrotic drug" that was optimized based on current IPF drugs like pirfenidone. It has shown enhanced anti-fibrotic activity and improved pharmacokinetic properties in preclinical and early clinical studies.[3]
Q3: What is the proposed mechanism of action for this compound?
While the precise mechanism of this compound is not fully detailed in the provided search results, it is expected to share mechanistic similarities with pirfenidone due to its origin as an improvement on that molecule. Pirfenidone is known to have anti-inflammatory, antioxidant, and anti-fibrotic effects.[4] It is believed to inhibit the production and activity of key pro-fibrotic and inflammatory mediators such as transforming growth factor-beta 1 (TGF-β1), tumor necrosis factor-alpha (TNF-α), platelet-derived growth factor (PDGF), and interleukin-1 beta (IL-1β).[4][5] By modulating these pathways, this compound likely reduces fibroblast proliferation and the synthesis and accumulation of extracellular matrix, which are hallmarks of fibrosis.[3]
Q4: What is the current clinical development status of this compound (AK3280)?
As of early 2025, this compound, now primarily referred to as AK3280, has successfully completed Phase II clinical trials for idiopathic pulmonary fibrosis.[3] A Phase I trial in healthy volunteers was completed in 2015, which evaluated the safety, tolerability, and pharmacokinetics of the drug. The positive results from the Phase II study, which showed statistically significant improvements in lung function, have set the stage for a forthcoming pivotal Phase III study.[3]
Troubleshooting Guide for Experimental Variability
Researchers may encounter variability in their results when working with this compound. This guide addresses potential sources of inconsistency in a question-and-answer format.
Q1: We are observing inconsistent plasma concentrations in our animal studies. What could be the cause?
Several factors identified in clinical studies could contribute to pharmacokinetic variability. One significant factor is the presence of food. Administration of this compound with a meal has been shown to cause statistically significant increases in exposure due to increased rates of absorption.[1][2] Ensure that your experimental protocols for animal studies clearly define and standardize the feeding state (e.g., fasted vs. fed) at the time of dosing.
Another potential factor is co-administration of other compounds. For instance, co-administration with the proton pump inhibitor rabeprazole led to a decrease in this compound exposure, indicating a weak drug-drug interaction.[1] Review all co-administered substances in your experimental design to rule out potential interactions.
Q2: Our in vivo efficacy results show a non-linear dose-response. Is this expected?
Yes, a non-linear or less-than-dose-proportional increase in systemic exposure has been observed with this compound, particularly at higher single doses in clinical trials.[1] This suggests that absorption or clearance mechanisms may become saturated at higher concentrations. When designing dose-response studies, it is crucial to include a wide range of doses and not assume a linear relationship between the dose administered and the resulting plasma concentration or therapeutic effect.
Q3: We are seeing unexpected off-target effects in our cell-based assays. How can we troubleshoot this?
While the provided data focuses on in vivo and clinical findings, general principles of in vitro pharmacology apply. First, confirm the identity and purity of your this compound compound, as impurities can lead to unexpected biological activity. Second, consider the known pharmacology of pirfenidone, which this compound is based on. Pirfenidone affects multiple signaling pathways, including those involving inflammatory cytokines and growth factors.[4] Your observed off-target effects may be related to these known pathways. It is also important to carefully select your in vitro model to ensure it is relevant to the fibrotic process you are studying.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from a Phase I study in healthy volunteers.
| Parameter | Observation | Source |
| Time to Max Concentration (Tmax) | Generally less than 4.0 hours following single or repeat oral administration. | [1][2] |
| Half-Life (t1/2) | Approximately 5 to 6 hours after repeat dose administration. | [1][2] |
| Time to Steady State | Achieved within 2 days of repeat dose administration. | [1][2] |
| Route of Elimination | Primarily renal excretion, with 50%-70% of a single dose (at ≤200 mg) recovered as unchanged drug in the urine. | [1][2] |
| Food Effect | Significant increase in exposure when administered with food. | [1][2] |
| Dose Proportionality | Less-than-dose-proportional increases in systemic exposure at higher single doses. | [1] |
Experimental Protocols & Methodologies
While specific preclinical protocols for this compound are not publicly available, the following represents a generalized workflow for evaluating a novel anti-fibrotic agent in an animal model of pulmonary fibrosis, based on common practices in the field.
General Protocol: Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Acclimatization: Male C57BL/6 mice, 8-10 weeks old, are acclimated for one week prior to the experiment.
-
Induction of Fibrosis: On day 0, mice are anesthetized and intratracheally instilled with bleomycin (e.g., 1.5 U/kg) or a saline vehicle control.
-
This compound Administration:
-
Begin daily oral gavage of this compound or vehicle on day 1 and continue for 14-21 days.
-
Dose groups could include 10, 30, and 100 mg/kg, based on typical preclinical dosing for anti-fibrotic compounds. The formulation vehicle (e.g., 0.5% methylcellulose) should be administered to the control and bleomycin-only groups.
-
-
Monitoring: Monitor body weight daily.
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts (e.g., macrophages, neutrophils) and total protein concentration.
-
Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) for inflammation and structural changes. Score fibrosis using a semi-quantitative method (e.g., Ashcroft score).
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content, a quantitative marker of collagen.
-
Gene Expression: Extract RNA from lung tissue to perform qRT-PCR for key fibrotic markers such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Visualizations
References
- 1. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. M2 Pharma - Policy and Regulations [m2pharma.com]
- 4. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting GDC-3280 treatment duration for chronic fibrosis models
Welcome to the GDC-3280 (AK3280) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical chronic fibrosis models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design, particularly concerning the adjustment of treatment duration.
Disclaimer: this compound (also known as AK3280) is a derivative of pirfenidone, optimized for enhanced antifibrotic activity and improved pharmacokinetic properties.[1][2] While preclinical studies have confirmed the broad-spectrum antifibrotic effects of AK3280 in various animal models, detailed experimental protocols are not yet widely available in the public domain.[3] Therefore, the following guidance is substantially based on established protocols for its parent compound, pirfenidone, which is expected to have a similar mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound in a bleomycin-induced pulmonary fibrosis mouse model?
A1: The optimal treatment duration for this compound in a bleomycin-induced lung fibrosis model will depend on the specific research question (e.g., prevention vs. therapeutic intervention). Based on studies with pirfenidone, a common approach is to initiate treatment after the acute inflammatory phase has subsided, typically around day 7 to 14 post-bleomycin instillation, and continue for a period of 14 to 28 days to assess the impact on established fibrosis. For chronic models, longer treatment durations may be necessary.
Q2: How should I adjust the treatment duration of this compound in a carbon tetrachloride (CCl4)-induced liver fibrosis model?
A2: In CCl4-induced liver fibrosis models, treatment duration with pirfenidone has been shown to be effective in both preventing and reversing fibrosis. For a prevention study, this compound can be co-administered with CCl4 for the entire duration of fibrosis induction (e.g., 4-8 weeks). For a therapeutic study to assess the reversal of fibrosis, this compound treatment should be initiated after a significant fibrotic burden has been established (e.g., after 4-6 weeks of CCl4 administration) and continued for an additional 2-4 weeks.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound is known to modulate multiple pathways associated with the fibrotic process. Its mechanism of action is believed to be similar to pirfenidone, which primarily involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][5] Additionally, this compound has been reported to affect the expression of genes and proteins induced by lysophosphatidic acid (LPA).[6] Both TGF-β and LPA are potent pro-fibrotic mediators.
Q4: Are there established biomarkers to monitor the efficacy of this compound treatment over time?
A4: Yes, several biomarkers can be used to monitor the antifibrotic efficacy of this compound. For pulmonary fibrosis, these include lung hydroxyproline content (a measure of collagen deposition), histological assessment of fibrosis using the Ashcroft score, and imaging techniques such as micro-CT. For liver fibrosis, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicative of liver injury, while histological staining (e.g., Masson's trichrome, Sirius Red) and hydroxyproline assays are used to quantify fibrosis.
Troubleshooting Guide
Issue 1: High mortality rate in the bleomycin-induced lung fibrosis model.
-
Possible Cause: The dose of bleomycin may be too high for the specific mouse strain being used. C57BL/6 mice, for example, are more susceptible to bleomycin-induced fibrosis than BALB/c mice.[7]
-
Troubleshooting Steps:
-
Dose Titration: Perform a pilot study with a range of bleomycin doses to determine the optimal dose that induces significant fibrosis with acceptable mortality (typically <20-30%).
-
Route of Administration: Ensure consistent intratracheal instillation. Improper administration can lead to uneven lung injury and increased mortality.
-
Animal Health Monitoring: Closely monitor animal weight and clinical signs. Provide supportive care, such as softened food and hydration, to animals showing signs of distress.
-
Issue 2: Lack of significant anti-fibrotic effect with this compound treatment.
-
Possible Cause 1: Sub-optimal dosing of this compound.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify the most effective dose of this compound in your specific model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to ensure that the administered dose achieves and maintains therapeutic concentrations in the target tissue.
-
-
Possible Cause 2: Treatment initiation is too late in a rapidly progressing fibrosis model.
-
Troubleshooting Steps:
-
Adjust Treatment Start Time: In a therapeutic study design, initiate this compound treatment at an earlier time point after fibrosis induction to target the active fibrotic process.
-
Characterize Your Model: Perform a time-course study of your fibrosis model to understand the window of active fibrogenesis.
-
-
Possible Cause 3: Insufficient treatment duration.
-
Troubleshooting Steps:
-
Extend Treatment Period: Increase the duration of this compound administration, particularly in chronic fibrosis models, to allow for sufficient time to observe a therapeutic effect on established fibrosis.
-
Experimental Protocols & Data
The following tables summarize typical experimental parameters for chronic fibrosis models based on studies with pirfenidone. These can be used as a starting point for designing experiments with this compound.
Table 1: Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
| Parameter | Prophylactic Treatment | Therapeutic Treatment |
| Animal Strain | C57BL/6 | C57BL/6 |
| Fibrosis Induction | Single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) | Single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) |
| This compound Dosage | 100 - 400 mg/kg/day (oral gavage) | 100 - 400 mg/kg/day (oral gavage) |
| Treatment Initiation | Day 0 or Day 1 post-bleomycin | Day 7 or Day 14 post-bleomycin |
| Treatment Duration | 14 - 21 days | 14 - 21 days |
| Key Endpoints | Lung hydroxyproline, Ashcroft score, inflammatory cell infiltration | Lung hydroxyproline, Ashcroft score, micro-CT imaging |
Table 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Mouse/Rat)
| Parameter | Prophylactic Treatment | Therapeutic (Reversal) Treatment |
| Animal Strain | BALB/c mice or Wistar rats | BALB/c mice or Wistar rats |
| Fibrosis Induction | Intraperitoneal injection of CCl4 (0.5 - 2.0 ml/kg) 2-3 times/week | Intraperitoneal injection of CCl4 (0.5 - 2.0 ml/kg) 2-3 times/week for 4-6 weeks |
| This compound Dosage | 100 - 500 mg/kg/day (oral gavage) | 100 - 500 mg/kg/day (oral gavage) |
| Treatment Initiation | Concurrent with the first CCl4 injection | After 4-6 weeks of CCl4 injections |
| Treatment Duration | 4 - 8 weeks | 2 - 4 weeks |
| Key Endpoints | Serum ALT/AST, liver hydroxyproline, histological scoring (e.g., METAVIR) | Serum ALT/AST, liver hydroxyproline, histological scoring, gene expression of fibrotic markers |
Visualizations
Signaling Pathways
Caption: this compound inhibits pro-fibrotic signaling pathways.
Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. ovid.com [ovid.com]
- 2. Bioinformatics based exploration of the anti-liver fibrosis mechanism of Pien Tze Huang via EGFR/JAK1/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]
- 7. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Mitigating potential side effects of GDC-3280 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GDC-3280 in animal studies. The information is designed to help mitigate potential side effects and address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an analog of pirfenidone and is expected to share a similar mechanism of action. Pirfenidone is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α), thereby inhibiting fibroblast proliferation and collagen synthesis.
Q2: What are the potential target organs for toxicity with this compound in animal studies?
A2: Based on preclinical studies with the closely related compound pirfenidone, the primary target organs for toxicity in animal models may include the liver, kidneys, thyroid gland, adrenal gland, and urinary bladder in rats, and the liver and submaxillary glands in dogs.[1] Researchers should consider incorporating relevant biomarker monitoring for these organs in their study designs.
Q3: Are there any known reproductive or developmental side effects of this compound?
A3: While specific data for this compound is not publicly available, studies on pirfenidone in rats have shown reproductive and developmental effects at higher doses. These include prolongation of the estrous cycle, irregular cycles, prolonged gestation, and reduced fetal viability and body weights.[1] It is advisable to exercise caution and incorporate appropriate reproductive toxicity assessments if this compound is to be used in breeding or pregnant animals.
Q4: Can this compound induce photosensitivity in animals?
A4: Yes, phototoxicity has been observed in animals treated with pirfenidone.[1] Therefore, it is recommended to house animals receiving this compound under lighting conditions that minimize exposure to UV light to avoid potential skin reactions.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food Consumption
-
Potential Cause: Gastrointestinal (GI) side effects are a known class effect of compounds like pirfenidone. This can manifest as nausea, decreased appetite, and subsequent weight loss.
-
Mitigation Strategies:
-
Dose Adjustment: Consider a dose-range-finding study to identify the maximum tolerated dose (MTD). If weight loss is observed, a reduction in the dose of this compound may be necessary.
-
Dietary Modification: Ensure the diet is highly palatable. Supplementing with wet mash or other enriched food sources can help maintain caloric intake.
-
Dosing with Food: Administering this compound with food may help to reduce potential GI upset.
-
Issue 2: Skin Lesions or Dermatitis
-
Potential Cause: As an analog of pirfenidone, this compound may induce photosensitivity, leading to skin irritation or lesions upon exposure to UV light.
-
Mitigation Strategies:
-
Controlled Lighting: House animals in a facility with UV-filtered lighting.
-
Opaque Caging: Utilize opaque or amber-colored caging to further reduce light exposure.
-
Topical Treatments: If mild dermatitis occurs, consult with a veterinarian about the use of appropriate topical emollients or protective agents.
-
Issue 3: Elevated Liver Enzymes
-
Potential Cause: The liver has been identified as a target organ of toxicity for pirfenidone in both rats and dogs.[1] this compound may cause hepatocellular injury, leading to an increase in serum levels of enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Mitigation Strategies:
-
Baseline Monitoring: Establish baseline liver enzyme levels for all animals before the commencement of the study.
-
Regular Monitoring: Implement a schedule for regular monitoring of liver function via blood tests throughout the study.
-
Dose Reduction/Staggering: If a significant elevation in liver enzymes is observed, consider reducing the dose or implementing a staggered dosing schedule (e.g., dosing every other day) to allow for hepatic recovery.
-
Issue 4: Abnormal Kidney Function Biomarkers
-
Potential Cause: The kidneys and urinary bladder are potential target organs of toxicity in rats treated with pirfenidone.[1] Researchers should be vigilant for changes in biomarkers of renal function, such as blood urea nitrogen (BUN) and creatinine.
-
Mitigation Strategies:
-
Hydration: Ensure animals have constant access to fresh, clean water.
-
Biomarker Monitoring: Regularly monitor serum creatinine and BUN levels.
-
Urinalysis: Conduct urinalysis to check for proteinuria, hematuria, or other abnormalities.
-
Data Presentation
Table 1: Summary of Potential Side Effects of this compound in Animal Studies (Inferred from Pirfenidone Data)
| Organ System | Potential Side Effect | Species Observed (Pirfenidone) | Recommended Monitoring Parameters |
| General | Weight loss, decreased appetite | Rat, Dog | Body weight, food consumption |
| Gastrointestinal | Nausea, vomiting | Dog | Clinical observations, body weight |
| Hepatic | Elevated liver enzymes (ALT, AST) | Rat, Dog | Serum ALT, AST, bilirubin |
| Renal | Abnormal kidney function | Rat | Serum creatinine, BUN, urinalysis |
| Dermatological | Photosensitivity, skin lesions | Animal models | Clinical skin examinations |
| Reproductive | Prolonged estrous cycle, prolonged gestation, reduced fetal viability and body weight | Rat | Estrus cycle monitoring, reproductive performance, fetal examination |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a commonly used animal model for inducing pulmonary fibrosis to test the efficacy of anti-fibrotic agents like this compound.
Materials:
-
Bleomycin sulfate
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal clippers
-
Surgical scrub (e.g., povidone-iodine)
-
Sterile surgical instruments
-
24-gauge, 1-inch gavage needle or intratracheal instillation device
-
This compound formulation
-
Vehicle control
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a consistent and approved method.
-
Surgical Preparation: Shave the fur over the neck and sterilize the area with a surgical scrub.
-
Tracheal Exposure: Make a small midline incision in the neck to expose the trachea.
-
Bleomycin Instillation: Carefully insert a gavage needle or intratracheal instillation device into the trachea and instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL). The control group should receive an equivalent volume of sterile saline.
-
Wound Closure: Suture the incision and allow the animal to recover on a warming pad.
-
This compound Treatment: Begin treatment with this compound or vehicle control at a predetermined time point post-bleomycin instillation (e.g., daily from day 7 to day 21). The route of administration (e.g., oral gavage) and dose will be study-specific.
-
Monitoring: Monitor the animals daily for clinical signs of distress, and record body weights regularly.
-
Endpoint Analysis: At the end of the study (e.g., day 21 or 28), euthanize the animals and collect lung tissue for analysis.
-
Fibrosis Assessment:
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Homogenize the remaining lung tissue to quantify the total collagen content using a hydroxyproline assay kit.
-
Visualizations
Caption: Putative signaling pathway of this compound in inhibiting fibrosis.
Caption: Workflow for a bleomycin-induced pulmonary fibrosis animal study.
References
Validation & Comparative
Comparative Efficacy of GDC-3280 and Nintedanib in Fibrotic Diseases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical and clinical data available for GDC-3280 (also known as AK3280) and nintedanib, two small molecule inhibitors under investigation for or approved for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).
This document summarizes their distinct mechanisms of action, presents available efficacy data from preclinical and clinical studies in structured tables, details experimental protocols for key studies, and provides visualizations of their targeted signaling pathways.
Overview and Mechanism of Action
This compound and nintedanib represent two distinct approaches to antifibrotic therapy. Nintedanib is a multi-targeted tyrosine kinase inhibitor, while this compound is positioned as a next-generation, broad-spectrum antifibrotic agent optimized from pirfenidone.
Nintedanib: An indolinone derivative that acts as a competitive inhibitor of multiple tyrosine kinases by binding to the intracellular ATP-binding pocket of these receptors.[1][2] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in fibroblast proliferation and differentiation.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Crucial for fibroblast proliferation, migration, and survival.[1]
By inhibiting these pathways, nintedanib interferes with key processes in the pathogenesis of fibrosis, including the proliferation and migration of fibroblasts and the deposition of extracellular matrix.[3]
This compound (AK3280): A novel, orally bioavailable small molecule designed to offer enhanced antifibrotic activity and better tolerability compared to pirfenidone.[1][2] Its mechanism is described as modulating multiple pathways and biomarkers associated with the fibrotic process. Key aspects of its mechanism include:
-
Modulation of pathways induced by Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA) , both central mediators of fibrosis.[2][3]
-
Reduction of fibroblast proliferation and inhibition of the synthesis and accumulation of the extracellular matrix.[2]
While its precise molecular targets are not as extensively defined as those of nintedanib, its action is characterized as broadly antifibrotic.
Preclinical Efficacy
Both this compound and nintedanib have demonstrated antifibrotic effects in various preclinical animal models of fibrosis. Direct head-to-head comparative studies are not publicly available; however, this section summarizes their efficacy in similar models.
Table 1: Summary of Preclinical Efficacy in Animal Models of Fibrosis
| Drug | Animal Model | Key Findings | Reference |
| This compound (AK3280) | Lung, liver, heart, and skin fibrosis models | Demonstrated broad antifibrotic effects across multiple organs. | [1] |
| Bleomycin-induced lung fibrosis (mouse) | Improved lung function and reduced fibrosis. | [4] | |
| Nintedanib | Bleomycin-induced lung fibrosis (mouse) | Ameliorated fibrotic changes. | [5] |
| Silica-induced lung fibrosis (mouse) | Reduced fibrosis and inflammation. | [6] | |
| Systemic Sclerosis-associated ILD (mouse model) | Showed beneficial effects on microvascular alterations and inhibited proliferation of pulmonary vascular smooth muscle cells. | [5] | |
| Radiation-induced pulmonary fibrosis (mouse) | Reduced fibrosis. | [7] |
Clinical Efficacy
Nintedanib is an approved treatment for IPF and other progressive fibrosing interstitial lung diseases, with a well-established clinical profile. This compound has completed a Phase II clinical trial for IPF with positive top-line results.
Table 2: Summary of Clinical Trial Data in Idiopathic Pulmonary Fibrosis (IPF)
| Drug | Trial Phase | Key Efficacy Endpoint | Results | Reference |
| This compound (AK3280) | Phase II | Change in Forced Vital Capacity (FVC) over 24 weeks | High-dose groups showed an absolute increase in FVC. The 400 mg BID group had a statistically significant improvement in % predicted FVC compared to placebo. | [2][8] |
| Nintedanib | Phase III (INPULSIS-1 & INPULSIS-2) | Annual rate of decline in FVC | Significantly reduced the annual rate of FVC decline by approximately 50% compared to placebo. | [9][10] |
| Time to first acute exacerbation | In INPULSIS-2, significantly increased the time to first acute exacerbation. This was not met in INPULSIS-1. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Bleomycin-Induced Lung Fibrosis Model (General Protocol)
A commonly used animal model to induce pulmonary fibrosis for the evaluation of antifibrotic therapies.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice.
-
Treatment: Following bleomycin administration, animals are treated with the investigational drug (e.g., this compound or nintedanib) or a vehicle control, usually via oral gavage.
-
Assessment of Fibrosis: After a specified period (e.g., 14 or 21 days), the lungs are harvested for analysis. Efficacy is assessed by:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Measurement of hydroxyproline content in lung homogenates as a quantitative marker of collagen.
-
Gene Expression Analysis: qPCR to measure the expression of profibrotic genes (e.g., Collagen I, α-SMA).
-
Pulmonary Function Tests: In some studies, lung function parameters are measured.
-
INPULSIS Trials (Nintedanib Phase III)
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2).[11]
-
Patient Population: Patients aged ≥40 years with a diagnosis of IPF, FVC ≥50% of predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30–79% of the predicted value.[11]
-
Treatment: Patients were randomized to receive 150 mg of nintedanib twice daily or placebo for 52 weeks.[12]
-
Primary Endpoint: The annual rate of decline in FVC.[11]
-
Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[11]
This compound Phase II Trial
-
Study Design: A randomized, double-blind, placebo-controlled proof-of-concept study.[2]
-
Patient Population: Patients with IPF.[2]
-
Treatment: Participants were randomized to receive AK3280 at various doses (100, 200, 300, or 400 mg twice daily) or placebo for 24 weeks.[8]
-
Efficacy Endpoints: Included FVC, percentage of predicted FVC, DLCO, and patient-reported outcomes.[13]
Signaling Pathways and Experimental Workflows
Visualizations of the targeted signaling pathways and a general experimental workflow for evaluating antifibrotic drugs are provided below.
Caption: Proposed mechanism of action for this compound.
Caption: Nintedanib's multi-targeted tyrosine kinase inhibition pathway.
Caption: General experimental workflow for antifibrotic drug evaluation.
References
- 1. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 3. About Idiopathic Pulmonary Fibrosis - Everfront Biotech [efbiotech.com]
- 4. From Start to Phase 1 in 30 Months | Insilico Medicine [insilico.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M2 Pharma - Policy and Regulations [m2pharma.com]
- 9. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Design of the INPULSIS™ trials: two phase 3 trials of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute exacerbations in the INPULSIS trials of nintedanib in idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 13. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]
GDC-3280: A New Frontier in Fibrosis Treatment? A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
The landscape of idiopathic pulmonary fibrosis (IPF) treatment has been significantly altered by the introduction of anti-fibrotic agents. While existing therapies, pirfenidone and nintedanib, have offered hope by slowing disease progression, the search for more effective and better-tolerated treatments is a critical endeavor. This guide provides a comprehensive comparison of the emerging therapeutic candidate, GDC-3280 (also known as AK3280), against the current standard of care for IPF, focusing on its impact on key fibrosis biomarkers.
Executive Summary
This compound is a novel, orally bioavailable small molecule with broad anti-fibrotic activity.[1] Positioned as a next-generation therapy, it is designed to improve upon the efficacy and tolerability profile of the first-generation anti-fibrotic, pirfenidone.[1] Preclinical data and early clinical trial results suggest that this compound holds promise in not only slowing the decline in lung function but potentially improving it. This guide will delve into the available data, comparing the mechanism of action and effects on fibrosis biomarkers of this compound with those of pirfenidone and nintedanib.
Comparative Analysis of this compound and Standard of Care
While direct head-to-head clinical trial data on fibrosis biomarkers for this compound versus pirfenidone or nintedanib is not yet publicly available, preclinical studies and Phase II clinical trial readouts for this compound provide valuable insights into its potential advantages.
Mechanism of Action
| Drug | Target/Mechanism of Action |
| This compound (AK3280) | Modulates multiple pathways and biomarkers associated with the fibrotic process, including those induced by Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA). It works by reducing fibroblast cellular proliferation and inhibiting the synthesis and accumulation of the extracellular matrix.[2] |
| Pirfenidone | Exerts anti-fibrotic, anti-inflammatory, and antioxidant effects. It is known to downregulate the production of pro-fibrotic cytokines such as TGF-β and Tumor Necrosis Factor-alpha (TNF-α). Pirfenidone also inhibits fibroblast proliferation and collagen synthesis. |
| Nintedanib | A tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking these pathways, nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts. |
Impact on Fibrosis Biomarkers (Based on Preclinical and Indirect Evidence)
Direct comparative quantitative data on the impact of this compound versus standard of care on specific fibrosis biomarkers from head-to-head studies is limited in publicly available literature. The following table summarizes the known effects based on individual drug studies.
| Biomarker Category | This compound (AK3280) | Pirfenidone | Nintedanib |
| Pro-fibrotic Cytokines (e.g., TGF-β) | Modulates TGF-β induced gene and protein expression.[2] | Reduces TGF-β production and signaling. | Inhibits signaling pathways downstream of TGF-β receptor activation. |
| Extracellular Matrix (ECM) Components (e.g., Collagen) | Inhibits the synthesis and accumulation of extracellular matrix.[2] | Inhibits collagen synthesis and deposition. | Inhibits collagen fibril formation. |
| Fibroblast Activation & Proliferation | Reduces fibroblast cellular proliferation.[2] | Inhibits fibroblast proliferation. | Inhibits fibroblast proliferation and differentiation. |
| Other Key Mediators (e.g., LPA) | Modulates LPA-induced pathways.[2] | Not a primary mechanism of action. | Not a primary mechanism of action. |
Clinical Efficacy Overview
A Phase II clinical trial of AK3280 in China demonstrated promising results in patients with IPF.
| Clinical Endpoint | AK3280 (400 mg BID) | Placebo |
| Change in Absolute Forced Vital Capacity (FVC) from Baseline at 24 weeks | +209.4 mL | Statistically significant improvement vs. placebo (p=0.002) |
| Change in Adjusted % Predicted FVC from Baseline at 24 weeks | +6.4% | Statistically significant improvement vs. placebo (p=0.004) |
These results are particularly noteworthy as they suggest a potential for not just slowing the decline but improving lung function. In contrast, pivotal trials for pirfenidone and nintedanib primarily demonstrated a slowing of FVC decline compared to placebo.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified TGF-β signaling pathway in fibrosis and points of intervention for this compound and standard of care drugs.
Caption: Lysophosphatidic Acid (LPA) signaling pathway in fibrosis and the modulatory effect of this compound.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. However, based on the literature, standard preclinical and in vitro models are used to assess the anti-fibrotic potential of new compounds.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to mimic human IPF.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal aspiration of bleomycin is administered to the mice.
-
Treatment: this compound, pirfenidone, or nintedanib would be administered orally daily, starting at a specified time point after bleomycin instillation (e.g., day 7 or 14) to model therapeutic intervention. A vehicle control group would also be included.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a terminal endpoint (e.g., day 21 or 28), fixed, and stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition. The Ashcroft scoring system is often used for semi-quantitative assessment of fibrosis.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis (qPCR): RNA is extracted from lung tissue to measure the expression of key pro-fibrotic genes, such as Col1a1 (Collagen Type I Alpha 1 Chain), Acta2 (Alpha-Smooth Muscle Actin), and Tgf-β1.
-
Protein Analysis (Western Blot or ELISA): Protein levels of key biomarkers in lung homogenates or bronchoalveolar lavage fluid (BALF) are quantified.
-
In Vitro: Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the direct effect of compounds on fibroblast activation, a key event in fibrosis.
-
Cell Culture: Primary human lung fibroblasts are cultured.
-
Induction of Differentiation: Cells are stimulated with a pro-fibrotic agent, typically TGF-β1, to induce their differentiation into myofibroblasts.
-
Treatment: Cells are co-treated with TGF-β1 and varying concentrations of this compound, pirfenidone, or nintedanib.
-
Assessment of Differentiation:
-
Immunofluorescence Staining: Cells are stained for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Western Blot: Protein levels of α-SMA and collagen are quantified.
-
Gene Expression Analysis (qPCR): Expression of genes such as ACTA2 and COL1A1 is measured.
-
Collagen Gel Contraction Assay: Fibroblasts are embedded in a collagen matrix. The ability of the cells to contract the gel, a functional measure of myofibroblast activity, is quantified.
-
Future Outlook
This compound represents a promising development in the quest for more effective treatments for IPF and potentially other fibrotic diseases. Its purported improved tolerability and the positive FVC data from the Phase II trial are encouraging. However, the lack of direct comparative data on fibrosis biomarkers against the current standard of care underscores the need for further research and publication of preclinical and clinical findings. Head-to-head clinical trials will be crucial to definitively establish the superiority of this compound and its place in the therapeutic armamentarium against fibrosis. The scientific community eagerly awaits more detailed data to fully assess the impact of this promising new agent.
References
GDC-3280 in the Landscape of ASK1 Inhibitors: A Comparative Analysis
A detailed examination of GDC-3280 alongside other inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) reveals a landscape of therapeutic agents targeting stress-induced cellular pathways. While direct head-to-head preclinical data for this compound as an ASK1 inhibitor is not publicly available, a comparative guide can be constructed based on existing data for this compound and other well-characterized ASK1 inhibitors.
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of cellular stress response pathways. Activated by various stimuli such as oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This signaling is implicated in the pathogenesis of a range of diseases characterized by inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target.
This guide provides a comparative overview of this compound and other notable ASK1 inhibitors, focusing on their developmental status, mechanism of action where known, and available quantitative data.
The ASK1 Signaling Pathway
The ASK1 signaling cascade is a key mechanism in the cellular response to stress. Under normal conditions, ASK1 is kept in an inactive state through binding with thioredoxin (Trx). In the presence of reactive oxygen species (ROS) and other stressors, Trx dissociates, leading to the autophosphorylation and activation of ASK1. Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively. These pathways ultimately regulate gene expression involved in inflammation, apoptosis, and fibrosis.
Comparative Data of ASK1 Inhibitors
The following table summarizes the available information on this compound and other prominent ASK1 inhibitors. It is important to note the absence of publicly available ASK1 inhibitory potency data for this compound, which prevents a direct quantitative comparison.
| Compound Name | Alias(es) | Developer | Indication(s) | Development Stage | ASK1 Inhibitory Potency (IC50/pIC50) |
| This compound | AK3280, RG-6069 | Genentech / Ark Biosciences | Idiopathic Pulmonary Fibrosis (IPF) | Phase I Completed | Data not publicly available |
| Selonsertib | GS-4997 | Gilead Sciences | NASH, Diabetic Kidney Disease, PAH | Phase III (NASH trials discontinued) | pIC50: 8.3[1][2]; IC50: ~5 nM[2] |
| GS-444217 | - | Gilead Sciences | Preclinical | Preclinical | Data not publicly available |
| SRT-015 | - | Seal Rock Therapeutics | Liver Diseases (including NASH) | Preclinical | Data not publicly available |
| K811 / K812 | - | - | Preclinical (Neurodegenerative disease models) | Preclinical | Data not publicly available |
Experimental Protocols
The determination of a compound's inhibitory activity against ASK1 is typically performed using in vitro kinase assays. Below is a generalized protocol for an ADP-Glo™ kinase assay, a common method for measuring kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ASK1.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Adenosine Triphosphate (ATP)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add the diluted test compound to the wells of the assay plate.
-
Add the ASK1 enzyme and the substrate (MBP) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This new ATP is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for about 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the ASK1 activity.
-
Plot the enzyme activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Discussion of Individual Compounds
This compound: Developed by Genentech and licensed to Ark Biosciences, this compound is an orally available small molecule being investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[3][4] It is described as being designed to improve upon the activity of pirfenidone, an existing anti-fibrotic drug.[5] A Phase I clinical trial in healthy subjects has been completed, demonstrating that this compound is generally well-tolerated and has an acceptable safety and pharmacokinetic profile that supports twice-daily oral administration.[5] While it is positioned as an anti-fibrotic agent, its mechanism of action has been described as "undefined" and there is no publicly available data to confirm its activity as a direct inhibitor of ASK1 or to provide a quantitative measure of its potency against this kinase.[3]
Selonsertib (GS-4997): Selonsertib is a selective, ATP-competitive inhibitor of ASK1 developed by Gilead Sciences.[1][2] It has been the most clinically advanced ASK1 inhibitor, having been studied in Phase III trials for non-alcoholic steatohepatitis (NASH).[6] Although the NASH trials were discontinued due to lack of efficacy, the compound has provided valuable insights into the therapeutic potential and challenges of targeting the ASK1 pathway. Selonsertib has demonstrated anti-fibrotic activity in preclinical models and early-phase clinical trials.[6] It has a reported pIC50 of 8.3, corresponding to an IC50 in the low nanomolar range, indicating high potency against ASK1.[1][2]
Other Preclinical ASK1 Inhibitors: Several other ASK1 inhibitors have been described in the scientific literature, primarily in the context of preclinical research. GS-444217, another compound from Gilead, has shown efficacy in animal models of pulmonary arterial hypertension and liver fibrosis. SRT-015 from Seal Rock Therapeutics is being developed for liver diseases. Additionally, compounds like K811 and K812 have been investigated in preclinical models of neurodegenerative diseases. While these compounds demonstrate the broad therapeutic potential of ASK1 inhibition, detailed comparative data on their potency and selectivity are often not publicly available.
Conclusion
The development of ASK1 inhibitors represents a promising therapeutic strategy for a variety of diseases driven by cellular stress and fibrosis. This compound is currently being evaluated as an anti-fibrotic agent for IPF, and while its development is progressing, its precise mechanism of action and its potential role as a direct ASK1 inhibitor remain to be publicly detailed with quantitative data. In contrast, Selonsertib is a well-characterized, potent ASK1 inhibitor that, despite clinical setbacks in NASH, has significantly advanced our understanding of targeting this pathway.
A definitive head-to-head comparison of the performance of this compound with other ASK1 inhibitors is not possible at this time due to the lack of publicly available preclinical data on this compound's ASK1 inhibitory activity. Future disclosures of such data will be crucial for researchers, scientists, and drug development professionals to fully assess the therapeutic potential of this compound within the class of ASK1 inhibitors.
References
- 1. promega.de [promega.de]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
GDC-3280: A Potential Newcomer in the Quest for Better Tolerated IPF Therapies
For researchers, scientists, and drug development professionals in the respiratory field, the landscape of Idiopathic Pulmonary Fibrosis (IPF) treatment is continually evolving. While current antifibrotic agents, pirfenidone and nintedanib, have demonstrated efficacy in slowing disease progression, their use is often limited by challenging side-effect profiles. A new investigational drug, GDC-3280 (also known as AK3280), is emerging from early-stage clinical trials with a potentially more favorable safety and tolerability profile, offering a beacon of hope for patients and clinicians alike.
This guide provides a comparative analysis of the safety and tolerability of this compound versus the established IPF drugs, pirfenidone and nintedanib, based on available clinical trial data.
Comparative Safety and Tolerability Profiles
The following tables summarize the key safety and tolerability findings for this compound, pirfenidone, and nintedanib from clinical trials. It is important to note that this compound data is from early-phase trials in healthy volunteers and a Phase 2 trial in IPF patients, while data for pirfenidone and nintedanib is derived from larger, later-stage clinical trials and real-world evidence.
| Adverse Event (%) | This compound (Phase 1, Healthy Volunteers) | Pirfenidone (Pooled Phase 3) | Nintedanib (Pooled Phase 3) |
| Gastrointestinal | |||
| Nausea | Most frequent TEAE | 36.0 | 24.3 |
| Diarrhea | Not reported as frequent | 18.8 | 62.4 |
| Dyspepsia | Not reported as frequent | 18.4 | 4.7 |
| Vomiting | Not reported as frequent | 13.1 | 11.5 |
| Neurological | |||
| Headache | Most frequent TEAE | 10.1 | 8.3 |
| Dizziness | Frequent TEAE | 10.9 | 9.6 |
| Respiratory | |||
| Nasal Congestion | Frequent TEAE | Not reported as frequent | Not reported as frequent |
| Cough | Frequent TEAE | 8.3 | 7.6 |
| Dermatological | |||
| Rash | Not reported as frequent | 32.3 | Not reported as frequent |
| Photosensitivity Reaction | Not reported as frequent | 12.1 | Not reported as frequent |
| Other | |||
| Transient Serum Creatinine Increase | 12%-34% from baseline | Not a primary reported AE | Not a primary reported AE |
TEAE: Treatment-Emergent Adverse Event Note: Direct comparison of percentages is challenging due to different trial phases and populations.
A significant finding from the Phase 2 trial of AK3280 (this compound) was the absence of the gastrointestinal tolerability issues that are commonly associated with current IPF therapies[1]. This suggests a potential key differentiator for this compound.
Discontinuation Rates Due to Adverse Events
| Drug | Discontinuation Rate (%) |
| This compound | 0 (in Phase 1) |
| Pirfenidone | ~14-18 |
| Nintedanib | ~19 |
In a Phase 1 study, no subjects withdrew from this compound treatment due to treatment-emergent adverse events[2]. This contrasts with the discontinuation rates observed in pivotal trials for pirfenidone and nintedanib, which are primarily driven by their respective side-effect profiles[3][4][5].
Experimental Protocols
A general overview of the methodologies for the key clinical trials is provided below. For detailed protocols, referring to the specific clinical trial registrations is recommended.
This compound: Phase 1 Study (NCT02471859)
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy volunteers.
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound.
-
Methodology: Participants received single or multiple oral doses of this compound or placebo. Safety was assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were also measured.
Pirfenidone: CAPACITY and ASCEND Trials (e.g., NCT00287716, NCT01366209)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participants: Patients with IPF.
-
Objectives: To evaluate the efficacy and safety of pirfenidone in treating IPF.
-
Methodology: Patients were randomized to receive oral pirfenidone or placebo for at least 52 weeks. The primary efficacy endpoint was the change in percent predicted forced vital capacity (FVC). Safety was assessed by monitoring adverse events and clinical laboratory data.
Nintedanib: INPULSIS Trials (e.g., NCT01335464, NCT01335477)
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participants: Patients with IPF.
-
Objectives: To evaluate the efficacy and safety of nintedanib in patients with IPF.
-
Methodology: Patients were randomized to receive oral nintedanib or placebo for 52 weeks. The primary endpoint was the annual rate of decline in FVC. Safety and tolerability were assessed through the recording of adverse events.
Signaling Pathways and Experimental Workflows
To visualize the clinical trial process and the known mechanisms of action, the following diagrams are provided.
Caption: this compound Clinical Development Workflow.
Caption: Simplified Signaling Pathways for Existing IPF Drugs.
Conclusion
The available data on this compound, although preliminary, suggests a promising safety and tolerability profile, particularly concerning the gastrointestinal side effects that are a significant burden for patients on current IPF therapies. The absence of withdrawals due to adverse events in the Phase 1 study is an encouraging early signal. As this compound progresses through later-stage clinical trials, a more definitive comparison with pirfenidone and nintedanib will be possible. The scientific community eagerly awaits further data to determine if this compound can offer a better-tolerated treatment option for individuals living with Idiopathic Pulmonary Fibrosis.
References
- 1. M2 Pharma - Policy and Regulations [m2pharma.com]
- 2. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone safety and adverse event management in idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 4. Safety and tolerability of nintedanib in patients with idiopathic pulmonary fibrosis in the USA | European Respiratory Society [publications.ersnet.org]
- 5. Long-Term Safety of Antifibrotic Drugs in IPF: A Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GDC-3280's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GDC-3280 (also known as AK3280), a novel anti-fibrotic agent, with established treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib. The information presented is based on available preclinical and clinical data to support an independent validation of this compound's mechanism of action.
Executive Summary
This compound is an orally bioavailable small molecule that has been developed as a next-generation anti-fibrotic therapy, building upon the existing treatment, pirfenidone.[1] Its mechanism of action involves the modulation of multiple pathways associated with the pathological process of fibrosis, notably those activated by transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA).[2][3] By targeting these key signaling cascades, this compound reduces fibroblast proliferation and hinders the excessive synthesis and accumulation of the extracellular matrix, which are characteristic features of fibrotic diseases.[2][3] Preclinical studies have suggested that this compound possesses enhanced anti-fibrotic activity and a more favorable pharmacokinetic profile compared to currently available therapies.[4] Furthermore, promising results from a Phase II clinical trial have demonstrated a significant improvement in lung function in patients with idiopathic pulmonary fibrosis.[2][5]
Comparative Analysis of Anti-Fibrotic Agents
To provide a clear comparison, the following tables summarize the key characteristics, preclinical efficacy, and clinical outcomes of this compound, pirfenidone, and nintedanib.
Table 1: Mechanism of Action and Molecular Targets
| Drug | Mechanism of Action | Primary Molecular Targets/Pathways |
| This compound (AK3280) | Broad-spectrum anti-fibrotic agent, optimized from pirfenidone.[3] Modulates multiple pathways involved in fibrosis, reduces fibroblast proliferation, and inhibits extracellular matrix synthesis.[2][3] | Transforming Growth Factor-beta (TGF-β) signaling pathway, Lysophosphatidic Acid (LPA) signaling pathway.[2][3] |
| Pirfenidone | Anti-fibrotic and anti-inflammatory properties.[6] Reduces fibroblast proliferation and inhibits TGF-β-stimulated collagen production. Downregulates the production of fibrogenic mediators.[6] | Primarily targets the TGF-β signaling pathway.[6] |
| Nintedanib | Small molecule tyrosine kinase inhibitor.[7] Interferes with fibroblast proliferation, migration, and differentiation.[7] | Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[7] |
Table 2: Preclinical Efficacy in Fibrosis Models
| Drug | In Vitro Assays | In Vivo Animal Models (Bleomycin-induced pulmonary fibrosis) |
| This compound (AK3280) | Preclinical data indicates enhanced anti-fibrotic activity compared to current therapies.[2] Specific IC50 values are not publicly available. | Demonstrated anti-fibrotic effects in animal models of pulmonary, hepatic, cardiac, and skin fibrosis.[8] |
| Pirfenidone | Reduces fibroblast proliferation and inhibits collagen synthesis in response to TGF-β.[6] | Attenuates bleomycin-induced pulmonary fibrosis in various animal models.[6] |
| Nintedanib | Inhibits fibroblast proliferation, migration, and differentiation.[7] | Shows consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[7] |
Table 3: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
| Drug | Clinical Trial(s) | Primary Efficacy Endpoint (Change in Forced Vital Capacity - FVC) | Key Safety and Tolerability Findings |
| This compound (AK3280) | Phase II | The 400 mg BID dose group showed an absolute FVC increase of 209.4 mL and a 6.4% adjusted %pFVC improvement from baseline over 24 weeks (p=0.002 and 0.004 vs. placebo, respectively).[5] | Good safety and tolerability profile, without the gastrointestinal issues commonly associated with current IPF treatments.[2][5] |
| Pirfenidone | CAPACITY, ASCEND | Reduced the proportion of patients with a ≥10% decline in FVC % predicted or death by 43.8% compared to placebo at 1 year.[9] | Gastrointestinal and skin-related adverse events were more common than placebo but rarely led to discontinuation.[9] |
| Nintedanib | INPULSIS | Reduced the annual rate of FVC decline compared to placebo. A greater proportion of patients on nintedanib (24.8%) had an improvement or no decline in FVC compared to placebo (9.0%).[10] | Diarrhea was the most frequent adverse event.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: this compound's Proposed Mechanism of Action.
Caption: Experimental Workflow for Preclinical Validation.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to replicate the characteristics of pulmonary fibrosis for the evaluation of potential therapies.[12][13]
-
Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[12]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice.[14] This route of administration ensures direct delivery to the lungs.[12]
-
Drug Administration: this compound, pirfenidone, or nintedanib is administered orally, typically starting on the day of or several days after bleomycin instillation and continuing for a period of 14 to 28 days.
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system such as the Ashcroft score.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.
-
TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation
This in vitro assay is crucial for assessing the direct anti-fibrotic effect of compounds on a key cellular process in fibrosis.[15]
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Induction of Differentiation: Cells are treated with recombinant human TGF-β1 (typically 5-10 ng/mL) to induce their differentiation into myofibroblasts.
-
Compound Treatment: The test compounds (this compound, pirfenidone, or nintedanib) are added to the cell culture at various concentrations prior to or concurrently with TGF-β1 stimulation.
-
Endpoint Analysis:
-
Immunofluorescence Staining for α-Smooth Muscle Actin (α-SMA): Differentiated myofibroblasts are identified by the expression of α-SMA, which is visualized using immunofluorescence microscopy. The intensity of α-SMA staining is quantified to determine the extent of differentiation.[15]
-
Western Blotting: The protein levels of α-SMA and collagen are measured by Western blotting to provide a quantitative assessment of the anti-fibrotic effect.
-
Collagen Assay: The amount of soluble collagen secreted into the culture medium is quantified using a Sircol collagen assay.
-
LPA-Induced Fibroblast Migration Assay
This assay evaluates the ability of a compound to inhibit the migration of fibroblasts, a critical step in the fibrotic process.[16]
-
Cell Culture: Human lung fibroblasts are cultured to confluence.
-
Wound Healing Assay: A scratch is made in the confluent cell monolayer to create a "wound."
-
Compound and Stimulant Treatment: The cells are treated with the test compound at various concentrations, followed by stimulation with LPA to induce cell migration into the scratched area.
-
Endpoint Analysis: The rate of "wound" closure is monitored and quantified over time using microscopy and image analysis software. The percentage of wound closure is calculated to determine the inhibitory effect of the compound on fibroblast migration.[17]
Conclusion
The available evidence suggests that this compound (AK3280) is a promising next-generation anti-fibrotic agent with a multi-targeted mechanism of action that includes the modulation of both the TGF-β and LPA signaling pathways. Preclinical and Phase II clinical data indicate a potentially superior efficacy and safety profile compared to the current standard-of-care treatments, pirfenidone and nintedanib. Further validation through larger, pivotal Phase III clinical trials will be crucial to definitively establish its role in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. The experimental protocols outlined in this guide provide a framework for the continued independent validation of this compound's mechanism and efficacy.
References
- 1. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]
- 3. ArkBio Presented at the 8th Annual IPF Summit and Announced Completion of Patient Enrollment for Phase 2 Clinical Trial of AK3280, a Next-Generation Drug for IPF Treatment [arkbiosciences.com]
- 4. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 5. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 6. Frontiers | Comparison of the safety profiles for pirfenidone and nintedanib: a disproportionality analysis of the US food and drug administration adverse event reporting system [frontiersin.org]
- 7. drugs.com [drugs.com]
- 8. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability or improvement in forced vital capacity with nintedanib in patients with idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 11. Continued Treatment with Nintedanib in Patients with Progressive Pulmonary Fibrosis: Data from INBUILD-ON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 15. criver.com [criver.com]
- 16. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GDC-3280: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational compound GDC-3280, ensuring the protection of personnel and the environment.
As a novel anti-inflammatory and anti-fibrotic agent, this compound is a compound of significant interest in research and development.[1] Proper management of its waste is crucial for laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established principles for the disposal of investigational drugs and research chemicals provide a clear framework for its responsible handling.
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug product, such as this compound, must adhere to federal, state, and local regulations.[2][3] The primary objective is to prevent environmental contamination and accidental exposure. The recommended approach for the ultimate disposal of expired or unused investigational drugs is typically incineration by a licensed hazardous waste facility.[2][3]
Step-by-Step Disposal Protocol for this compound
Researchers and laboratory personnel must follow a systematic approach to the disposal of this compound waste. This includes solutions, contaminated labware, and any residual solid material.
1. Waste Identification and Classification: Treat all materials contaminated with this compound as hazardous chemical waste.[4][5] This includes stock solutions, experimental dilutions, and any items that have come into direct contact with the compound, such as pipette tips, gloves, and empty containers.
2. Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical nature of the waste.[5][6]
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, absorbent paper, and vials, in a separate, clearly marked hazardous waste container.[5]
-
Sharps: Any sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container.
3. Labeling: Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the concentration or percentage of the active ingredient.[7] Also include the name of the Principal Investigator (PI) and the laboratory location.[7]
4. Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be secure and away from general laboratory traffic. Ensure that incompatible waste streams are segregated to prevent accidental reactions.[6]
5. Scheduling a Waste Pickup: Once a waste container is full, or if waste has been accumulated for a year, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][6] Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.[8][9]
Key Do's and Don'ts for Laboratory Waste Disposal
To ensure safety and compliance, adhere to the following best practices for managing laboratory chemical waste.
| Do's | Don'ts |
| Consult your institution's EHS department for specific guidance. | Do not dispose of chemical waste down the sink.[9] |
| Wear appropriate Personal Protective Equipment (PPE). | Do not mix incompatible waste streams.[6] |
| Label all waste containers clearly and accurately.[5][7] | Do not overfill waste containers. |
| Store waste in designated and secure areas.[6][7] | Do not use food containers for waste collection. |
| Keep waste containers closed except when adding waste.[5] | Do not evaporate chemical waste as a method of disposal.[4] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by regulatory bodies and institutional safety offices. The fundamental experimental protocol for a researcher would be:
-
Characterize the Waste: Identify all components of the waste stream.
-
Consult the SDS: If available, review the Safety Data Sheet for specific handling and disposal instructions.
-
Segregate the Waste: Collect different types of waste in separate, compatible containers.
-
Label the Container: Affix a hazardous waste label with all required information.
-
Store Safely: Place the labeled container in a designated satellite accumulation area.
-
Request Disposal: Contact the institutional EHS office for removal and disposal.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Handling Guidance for GDC-3280
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GDC-3280 (also known as AK3287; MCE Catalog No.: HY-160851), a research-grade, orally active anti-inflammatory and anti-fibrotic agent. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protective equipment is mandatory. The following table outlines the recommended PPE based on standard best practices for handling potent, research-grade chemical compounds.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Minimizes inhalation of any dust or aerosols. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated work area.
Storage Procedures:
Proper storage is essential to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The compound is shipped at room temperature for short durations (less than 2 weeks).
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Signaling Pathway of this compound
This compound is known to exhibit its anti-inflammatory and anti-fibrotic effects by inhibiting the ASK1-p38 MAPK pathway and regulating macrophage polarization.[1]
Caption: this compound's inhibitory action on the ASK1-p38 MAPK pathway.
It is imperative for all personnel handling this compound to be thoroughly familiar with these safety and handling procedures. This guidance is intended to supplement, not replace, a comprehensive risk assessment and the user's institutional safety protocols. For further information, it is strongly recommended to obtain the official Safety Data Sheet directly from the supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
